Rooperol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
83644-00-2 |
|---|---|
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
4-[(E)-5-(3,4-dihydroxyphenyl)pent-1-en-4-ynyl]benzene-1,2-diol |
InChI |
InChI=1S/C17H14O4/c18-14-8-6-12(10-16(14)20)4-2-1-3-5-13-7-9-15(19)17(21)11-13/h2,4,6-11,18-21H,1H2/b4-2+ |
InChI Key |
JQPOMMNEABQHEU-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/CC#CC2=CC(=C(C=C2)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CCC#CC2=CC(=C(C=C2)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,5-bis(3',4'-dihydroxyphenyl)pent-4-en-1-yne P2-BDHPP rooperol |
Origin of Product |
United States |
Foundational & Exploratory
Rooperol's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Rooperol, the aglycone of hypoxoside isolated from the African potato (Hypoxis hemerocallidea), has demonstrated significant cytotoxic effects against various cancer cell lines in vitro. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's anticancer activity. It delves into the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into this compound's potential as a therapeutic agent. The guide includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling cascades.
Introduction
The quest for novel, effective, and less toxic anticancer agents has led to the investigation of numerous natural compounds. This compound, a bis-catechol polyphenol, has emerged as a promising candidate due to its potent cytotoxic activities.[1] Derived from the hydrolysis of the non-toxic pro-drug hypoxoside, this compound exerts its effects through a multi-faceted approach, targeting fundamental cellular processes in cancer cells.[2][3] This guide synthesizes the current understanding of this compound's mechanism of action, focusing on the core cellular and molecular events that lead to cancer cell death.
Cytotoxicity of this compound in Cancer Cell Lines
This compound has shown a dose-dependent cytotoxic effect on a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies. A summary of these findings is presented in the table below.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Exposure Time (h) | Reference |
| HeLa | Cervical Adenocarcinoma | ~13-29 | ~41-91 | Not Specified | [4] |
| HT-29 | Colorectal Adenocarcinoma | ~13-29 | ~41-91 | Not Specified | [4] |
| MCF-7 | Breast Adenocarcinoma | ~13-29 | ~41-91 | Not Specified | |
| H460 | Lung Carcinoma | Not Specified | 15.1 ± 1.2 | Not Specified | |
| A549 | Lung Carcinoma | Not Specified | 20.3 ± 1.8 | Not Specified | |
| BL6 | Mouse Melanoma | 10 | ~31.6 | Not Specified |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines. The IC50 values highlight the potent cytotoxic activity of this compound across different cancer types. The conversion to µM is based on a molecular weight of 316.3 g/mol for this compound.
Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound's primary mechanism for inducing cancer cell death involves the concurrent instigation of apoptosis and cell cycle arrest. These two processes are intricately linked and are orchestrated by a complex network of signaling molecules.
Apoptosis Induction
This compound triggers programmed cell death, or apoptosis, through the intrinsic pathway. This is characterized by the activation of key executioner caspases, specifically caspase-3 and caspase-7. In cell lines lacking functional caspase-3, such as MCF-7, the activation of caspase-7 is still observed, indicating a redundant mechanism to ensure apoptotic execution. The induction of apoptosis is further confirmed by the observation of DNA fragmentation.
A critical event in this compound-induced apoptosis is the generation of reactive oxygen species (ROS). This oxidative stress is believed to be a key upstream event that initiates the apoptotic cascade.
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily in the S-phase or at the late G1/early S-phase transition. A key mediator of this cell cycle arrest is the upregulation of the cyclin-dependent kinase inhibitor p21 (also known as Waf1/Cip1). p21 plays a crucial role in blocking the activity of cyclin-CDK complexes that are necessary for cell cycle progression.
Furthermore, this compound has been shown to induce endoreduplication, a process where cells undergo DNA replication without subsequent mitosis, leading to polyploidy. This aberrant cell cycle event can be a precursor to apoptosis.
Key Signaling Pathways Modulated by this compound
The pro-apoptotic and cell cycle inhibitory effects of this compound are a consequence of its ability to modulate several critical intracellular signaling pathways.
The p53-p21 Pathway
In cancer cells with wild-type p53, this compound treatment leads to the activation of p53. Activated p53 then transcriptionally upregulates its downstream target, p21, which in turn mediates cell cycle arrest. This p53-dependent activation of p21 is a crucial component of this compound's anticancer mechanism, particularly in cancer stem-like cells.
Caption: this compound-induced p53-p21 signaling pathway.
The PI3K/Akt and Bcl-2 Survival Pathway
Interestingly, studies have also reported an increase in the phosphorylation of Akt (pAkt) and Bcl-2 (pBcl-2) following this compound treatment. The PI3K/Akt pathway is a major pro-survival pathway, and Bcl-2 is a key anti-apoptotic protein. The phosphorylation of Akt typically promotes cell survival, while the phosphorylation of Bcl-2 can have dual roles, sometimes promoting and at other times inhibiting its anti-apoptotic function depending on the specific phosphorylation sites and the cellular context.
The observed increase in pAkt and pBcl-2 in the presence of this compound-induced apoptosis suggests a complex interplay between pro-survival and pro-death signals. It is hypothesized that the activation of these survival pathways may be an initial cellular stress response that is ultimately overwhelmed by the potent pro-apoptotic signals triggered by this compound, such as ROS generation and caspase activation. It is also possible that the specific phosphorylation of Bcl-2 induced by this compound, potentially mediated by stress-activated kinases like JNK, leads to its inactivation, thereby promoting apoptosis.
Caption: Proposed signaling pathways involving Akt and Bcl-2.
Effects on Cancer Stem-Like Cells
This compound has shown selective activity against cancer stem-like cells (CSCs). In human teratocarcinomal cancer stem-like cells, this compound's effects were found to be dependent on the presence of wild-type p53. Treatment with this compound led to a downregulation of key stemness factors, including Oct4, Nanog, and Sox2, which are crucial for maintaining the self-renewal and pluripotency of CSCs. This suggests that this compound can target the subpopulation of cancer cells responsible for tumor initiation and recurrence.
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., HeLa, HT-29, MCF-7) are seeded in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (typically ranging from 1 to 100 µg/mL) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for 3-4 hours at 37°C.
-
Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Cells are treated with this compound at the desired concentration and for the specified time. Both adherent and floating cells are collected.
-
Staining: Cells are washed with cold PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Fixation: Following treatment with this compound, cells are harvested and fixed in ice-cold 70% ethanol and stored at -20°C.
-
Staining: The fixed cells are washed to remove ethanol and then stained with a solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the PI-stained DNA.
Caption: General experimental workflow for studying this compound's effects.
Conclusion and Future Directions
This compound exhibits potent anticancer activity through the induction of apoptosis and cell cycle arrest in a variety of cancer cell lines. Its mechanism of action involves the modulation of key signaling pathways, including the p53-p21 and PI3K/Akt pathways, and is often initiated by the generation of reactive oxygen species. Furthermore, its ability to target cancer stem-like cells highlights its potential to address tumor recurrence and metastasis.
Future research should focus on elucidating the precise molecular interactions of this compound with its targets and further clarifying the complex interplay between the pro-survival and pro-death signals it elicits. In vivo studies are essential to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. The development of more metabolically stable analogs of this compound could also enhance its therapeutic potential. A deeper understanding of its mechanism of action will be instrumental in advancing this compound as a viable candidate for cancer therapy.
References
The Origin and Bioactivity of Rooperol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rooperol, a potent bis-catechol natural product, has garnered significant scientific interest for its pronounced anticancer and antioxidant properties. This technical guide provides an in-depth exploration of the origin of this compound, its biochemical derivation, and its mechanism of action in cancer cell lines. Detailed experimental methodologies for key assays are provided, alongside a quantitative summary of its cytotoxic efficacy. Furthermore, this document illustrates the involved biological signaling pathways and experimental workflows using detailed diagrams to facilitate a comprehensive understanding for research and drug development applications.
Origin and Synthesis of this compound
This compound is a naturally occurring compound derived from the corms of the African potato, primarily from the plant species Hypoxis hemerocallidea and Hypoxis rooperi.[1][2][3][4] It is not directly present in the plant in its active form. Instead, it exists as a precursor glycoside called hypoxoside .[5]
Natural Isolation and Enzymatic Conversion
The primary bioactive compound isolated from Hypoxis species is hypoxoside. In the human gut, hypoxoside is hydrolyzed by the enzyme β-glucosidase, which cleaves the glucose moieties to yield the biologically active aglycone, this compound. This enzymatic conversion is a critical step for the manifestation of this compound's pharmacological effects.
Chemical Synthesis
Several total synthesis routes for this compound and its analogues have been developed to enable further investigation of its biological activities and to create more metabolically stable derivatives. A key strategy in a scalable synthesis involves a Pd-catalyzed decarboxylative coupling reaction. These synthetic approaches are crucial for structure-activity relationship (SAR) studies and the development of potential therapeutic agents.
Anticancer Activity of this compound
This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. Its mechanism of action involves the induction of cell cycle arrest and apoptosis.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) values of this compound have been determined in various cancer cell lines, indicating its potent anticancer activity.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HeLa | Cervical Carcinoma | 13 - 29 | |
| MCF-7 | Breast Adenocarcinoma | 13 - 29 | |
| HT29 | Colorectal Adenocarcinoma | 13 - 29 | |
| U937 | Histiocytic Lymphoma | Not specified | |
| H460 | Lung Carcinoma | Not specified | |
| A549 | Lung Carcinoma | Not specified |
Signaling Pathways in this compound-Induced Apoptosis
Studies have elucidated that this compound's induction of apoptosis in cancer cells involves the modulation of several key signaling proteins. Treatment with this compound leads to an increase in the levels of the cyclin-dependent kinase inhibitor p21, which contributes to cell cycle arrest. Furthermore, this compound influences the Akt/Bcl-2 survival pathway by increasing the phosphorylation of both Akt and Bcl-2. This is followed by the activation of executioner caspases, such as caspase-3 and caspase-7, ultimately leading to programmed cell death.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the anticancer activity of this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
References
The Prodrug-Active Agent Relationship of Hypoxoside and Rooperol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the biochemical relationship between hypoxoside, a naturally occurring norlignan diglucoside, and its aglycone, rooperol. Hypoxoside, predominantly found in the corms of the African potato (Hypoxis hemerocallidea), is a biologically inactive prodrug that undergoes enzymatic conversion to the pharmacologically active this compound. This conversion, primarily mediated by β-glucosidases in the gastrointestinal tract, unlocks a spectrum of therapeutic activities, including potent anticancer, anti-inflammatory, and antioxidant effects. This document details the chemical structures, extraction and conversion protocols, quantitative data on biological activities, and the key signaling pathways modulated by this compound.
Introduction
The use of natural products in drug discovery remains a vital avenue for identifying novel therapeutic agents. Hypoxis hemerocallidea, commonly known as the African potato, has a long history of use in traditional African medicine for various ailments.[1] Scientific investigation has identified hypoxoside as a major bioactive constituent of the plant's corms.[2] However, the therapeutic efficacy of Hypoxis extracts is not attributed to hypoxoside itself, but rather to its metabolite, this compound.[3][4]
Hypoxoside is a diglucoside, meaning it has two glucose molecules attached to its core structure.[5] In this form, it is pharmacologically inactive. Upon ingestion, intestinal β-glucosidases hydrolyze the glycosidic bonds, cleaving off the glucose units to release the aglycone, this compound. This biotransformation is a critical activation step, converting the inert prodrug into a potent bioactive compound. This compound has demonstrated significant promise in preclinical studies, exhibiting cytotoxicity against various cancer cell lines and modulating key inflammatory and oxidative stress pathways. This guide will provide a comprehensive technical overview of the chemistry, biochemistry, and pharmacology of the hypoxoside-rooperol relationship.
Chemical Structures
The chemical structures of hypoxoside and this compound are fundamental to understanding their properties and interaction.
Hypoxoside: (E)-1,5-bis(4'-β-D-glucopyranosyloxy-3'-hydroxyphenyl)pent-4-en-1-yne
-
Molecular Formula: C₂₉H₃₄O₁₄
-
Key Features: A central pent-4-en-1-yne core linking two substituted phenyl rings. Each phenyl ring is attached to a glucose molecule via a β-glycosidic bond.
This compound: 4-[(E)-5-(3,4-dihydroxyphenyl)pent-1-en-4-ynyl]benzene-1,2-diol
-
Molecular Formula: C₁₇H₁₄O₄
-
Key Features: The aglycone of hypoxoside, with the glucose moieties removed, exposing two catechol groups (ortho-dihydroxybenzene). These catechol groups are crucial for its biological activity.
The Conversion of Hypoxoside to this compound: An Enzymatic Hydrolysis
The transformation of hypoxoside to this compound is a classic example of enzymatic activation of a prodrug. The process is a hydrolysis reaction catalyzed by β-glucosidases.
This conversion primarily occurs in the colon, where bacterial β-glucosidases are abundant. This site-specific activation is a key aspect of hypoxoside's pharmacokinetic profile.
Experimental Protocols
Extraction of Hypoxoside from Hypoxis hemerocallidea
This protocol outlines a general method for the extraction of hypoxoside from the corms of H. hemerocallidea.
Materials:
-
Fresh or dried corms of H. hemerocallidea
-
Methanol or ethanol (analytical grade)
-
Blender or grinder
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Freeze-dryer (optional)
Procedure:
-
Preparation of Plant Material: Wash fresh corms thoroughly to remove any soil and debris. Chop the corms into small pieces. If using dried corms, grind them into a fine powder.
-
Extraction: Macerate the prepared plant material in methanol or ethanol at a 1:10 (w/v) ratio for 24-48 hours at room temperature with occasional shaking. Alternatively, use a Soxhlet apparatus for a more exhaustive extraction.
-
Filtration: Filter the extract through filter paper to remove solid plant debris.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain a crude extract.
-
Drying: The concentrated extract can be further dried to a powder using a freeze-dryer or in a vacuum oven.
-
Purification (Optional): For obtaining pure hypoxoside, the crude extract can be subjected to further chromatographic purification techniques such as column chromatography on silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC).
Enzymatic Conversion of Hypoxoside to this compound
This protocol describes the in vitro conversion of purified hypoxoside to this compound using β-glucosidase.
Materials:
-
Purified hypoxoside
-
β-glucosidase (from almonds or a microbial source)
-
Sodium acetate buffer (e.g., 0.1 M, pH 5.0)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve a known amount of hypoxoside in the sodium acetate buffer. The optimal pH for many β-glucosidases is in the acidic range (pH 4.0-6.0).
-
Enzyme Addition: Add β-glucosidase to the hypoxoside solution. The enzyme-to-substrate ratio will need to be optimized for efficient conversion.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific β-glucosidase used, typically between 37°C and 60°C, for several hours to overnight. Monitor the reaction progress by TLC or HPLC.
-
Extraction of this compound: After the reaction is complete, extract the this compound from the aqueous solution using ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude this compound.
-
Purification (Optional): The crude this compound can be further purified by column chromatography or preparative HPLC.
Quantitative Data
Cytotoxic Activity of this compound
This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HeLa | Cervical Cancer | 13 - 18 | |
| HT-29 | Colon Adenocarcinoma | ~29 | |
| MCF-7 | Breast Adenocarcinoma | 13 - 24.2 | |
| A549 | Lung Carcinoma | 36.6 x 10⁻³ - 36.0 x 10⁻² | |
| DU-145 | Prostate Carcinoma | 122.7 - 126.2 | |
| WM2664 | Melanoma | 155.1 - 229.3 | |
| BL6 | Mouse Melanoma | 10 |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
Anti-inflammatory and Antioxidant Activity of this compound
This compound exhibits potent anti-inflammatory and antioxidant properties.
| Activity | Assay | Key Findings | Reference |
| Anti-inflammatory | Nitric Oxide (NO) Production | Significantly increased NO production in U937 cells. | |
| Reactive Oxygen Species (ROS) Production | Significantly increased ROS production in U937 cells. | ||
| Antioxidant | Ferric Reducing Ability of Plasma (FRAP) | Similar or greater antioxidant potential than ascorbic acid. | |
| Superoxide Anion Scavenging | Significantly scavenged superoxide anions. | ||
| Lipid Peroxidation Inhibition | Reduced quinolinic acid-induced lipid peroxidation. |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily related to apoptosis and inflammation.
Pro-Apoptotic Signaling Pathway
This compound induces apoptosis in cancer cells through a multi-faceted mechanism involving the intrinsic mitochondrial pathway.
This compound treatment leads to an increase in reactive oxygen species (ROS), which in turn activates the tumor suppressor protein p53. Activated p53 promotes the expression of the pro-apoptotic protein Bax while inhibiting the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which subsequently activates caspase-9 and the executioner caspases-3 and -7, culminating in apoptosis.
Anti-inflammatory Signaling Pathway
This compound's anti-inflammatory effects are, at least in part, mediated through the modulation of the NF-κB signaling pathway.
In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the transcription factor NF-κB (a heterodimer of p50 and p65 subunits) to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been shown to inhibit this pathway, likely by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and reducing the production of inflammatory mediators.
Conclusion
The relationship between hypoxoside and this compound is a compelling example of a naturally occurring prodrug system. The conversion of the inactive glycoside, hypoxoside, into the potent, biologically active aglycone, this compound, is a critical step for its therapeutic effects. This technical guide has provided a detailed overview of their chemical properties, methods for their extraction and interconversion, quantitative data on their biological activities, and the molecular pathways through which this compound exerts its anticancer and anti-inflammatory effects. This information serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of these natural compounds. Further research into the optimization of this compound delivery and its clinical efficacy is warranted.
References
Unveiling the Pharmacological Potential of Hypoxis hemerocallidea: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypoxis hemerocallidea, commonly known as the African Potato, is a plant with a rich history in traditional African medicine. Modern scientific inquiry has begun to validate its ethnobotanical uses, revealing a spectrum of biological activities. This technical guide provides an in-depth analysis of the pharmacological properties of Hypoxis hemerocallidea extracts, with a focus on their antioxidant, anti-inflammatory, antimicrobial, antidiabetic, and anticancer activities. We present a comprehensive summary of quantitative data, detailed experimental protocols for key bioassays, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.
Introduction
Hypoxis hemerocallidea is a tuberous flowering plant belonging to the Hypoxidaceae family, native to Southern Africa.[1] Traditionally, its corm (the "potato") has been used to treat a variety of ailments, including urinary tract infections, prostate hypertrophy, and inflammatory conditions, and as an immune booster.[1][2] The primary bioactive constituents responsible for these effects are believed to be hypoxoside, a norlignan glycoside, and its active aglycone, rooperol.[3] Hypoxoside itself is largely inactive but is converted to the biologically potent this compound by β-glucosidases in the gut.[3] This guide synthesizes the current scientific literature on the biological activities of H. hemerocallidea extracts and their active compounds.
Phytochemical Profile
The medicinal properties of Hypoxis hemerocallidea are attributed to a range of phytochemicals, with hypoxoside being the most prominent. Other significant compounds include phytosterols such as β-sitosterol and its glucoside, campesterol, and stigmasterol. The plant also contains terpenoids, saponins, cardiac glycosides, tannins, and reducing sugars. The concentration of these compounds, particularly hypoxoside, can vary depending on the age of the corm and the season of harvest.
Biological Activities: Quantitative Data
The following tables summarize the quantitative data on the biological activities of Hypoxis hemerocallidea extracts and its active compound, this compound.
Table 1: Antimicrobial Activity of Hypoxis hemerocallidea Extracts
| Extract Type | Microorganism | Assay | Result (MIC in mg/mL) | Reference |
| Ethanolic (Fresh Leaves) | Enterococcus faecalis | Micro-dilution | < 0.63 | |
| Ethanolic (Fresh Leaves) | Escherichia coli | Micro-dilution | < 0.63 | |
| Ethanolic (Fresh Leaves) | Pseudomonas aeruginosa | Micro-dilution | < 0.63 | |
| Ethanolic (Fresh Leaves) | Staphylococcus aureus | Micro-dilution | < 0.63 |
Table 2: Antioxidant Activity of Hypoxis hemerocallidea Extracts and this compound
| Sample | Assay | Result (IC50) | Reference |
| This compound | DPPH | Not Specified | |
| H. hemerocallidea Aqueous Extract | DPPH | Not Specified | |
| This compound | FRAP | Similar or greater than ascorbic acid |
Table 3: Anticancer Activity of this compound
| Cell Line | Assay | Result (IC50 in µg/mL) | Reference |
| HeLa (Cervical Cancer) | MTT | 13 - 29 | |
| MCF-7 (Breast Cancer) | MTT | 13 - 29 | |
| HT-29 (Colon Cancer) | MTT | 13 - 29 | |
| HeLa (Cervical Adenocarcinoma) | MTT | ~18 µM | |
| H460 (Lung Carcinoma) | MTT | >18 µM | |
| A549 (Lung Carcinoma) | MTT | >18 µM |
Table 4: Antidiabetic Activity of Hypoxis hemerocallidea Aqueous Extract in a Streptozotocin-Induced Diabetic Rat Model
| Dosage | Parameter | Result | Reference |
| 50-800 mg/kg (p.o.) | Blood Glucose | Dose-dependent, significant reduction | |
| 200 mg/kg (p.o.) | Blood Glucose | Significant reduction | |
| 800 mg/kg (p.o.) | Blood Glucose | Significant reduction |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Preparation of Hypoxis hemerocallidea Extracts
A general procedure for preparing extracts for bioassays involves the following steps:
-
Collection and Preparation of Plant Material: Fresh corms of H. hemerocallidea are washed, chopped into small pieces, and either used fresh or oven-dried at a controlled temperature (e.g., 40-50°C) to a constant weight. The dried material is then ground into a fine powder.
-
Extraction: The powdered material is extracted with a suitable solvent (e.g., ethanol, methanol, water, or acetone) using methods such as maceration, soxhlet extraction, or sonication. The ratio of plant material to solvent and the extraction time are critical parameters to be optimized and recorded.
-
Filtration and Concentration: The extract is filtered to remove solid debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water) to isolate compounds with different chemical properties.
Antimicrobial Activity Assay: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as follows:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, and its turbidity is adjusted to match a 0.5 McFarland standard.
-
Serial Dilution of the Extract: The plant extract is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the test microorganism.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the extract that completely inhibits the visible growth of the microorganism.
Antioxidant Activity Assays
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.
-
Reaction Mixture: Different concentrations of the plant extract are added to the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) is then determined.
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and ferric chloride (FeCl3) solution.
-
Reaction Mixture: The plant extract is added to the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specific time.
-
Absorbance Measurement: The absorbance of the resulting blue-colored solution is measured at a specific wavelength (typically 593 nm).
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a known standard (e.g., FeSO4 or Trolox).
Anti-inflammatory Activity Assay: Egg Albumin-Induced Paw Edema in Rats
-
Animal Groups: Rats are divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of the plant extract).
-
Administration of Test Substances: The plant extract or standard drug is administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 1 hour), a phlogistic agent (e.g., 0.1 mL of fresh egg albumin) is injected into the sub-plantar surface of the rat's hind paw.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 30, 60, 120, and 180 minutes) after the injection of the phlogistic agent using a plethysmometer.
-
Calculation: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Antidiabetic Activity Assay: Streptozotocin (STZ)-Induced Diabetic Rat Model
-
Induction of Diabetes: Diabetes is induced in rats by a single intraperitoneal injection of STZ dissolved in citrate buffer.
-
Confirmation of Diabetes: Blood glucose levels are monitored, and rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.
-
Animal Groups: Diabetic rats are divided into control, standard (e.g., glibenclamide), and test groups (receiving different doses of the plant extract).
-
Treatment: The plant extract or standard drug is administered daily for a specific period (e.g., 21 days).
-
Measurement of Blood Glucose: Fasting blood glucose levels are measured at regular intervals throughout the study.
-
Other Parameters: At the end of the study, other relevant parameters such as body weight, serum lipid profile, and histopathology of the pancreas can be assessed.
Signaling Pathways and Mechanisms of Action
The biological activities of H. hemerocallidea are primarily mediated by its active compound, this compound. The following diagrams illustrate the key signaling pathways and workflows.
Caption: Bioactivation pathway of hypoxoside.
Caption: General workflow for bioactivity screening.
Caption: Anticancer signaling pathway of this compound.
References
- 1. Hypoxis hemerocallidea | PlantZAfrica [pza.sanbi.org]
- 2. Diversity and Conservation through Cultivation of Hypoxis in Africa—A Case Study of Hypoxis hemerocallidea | MDPI [mdpi.com]
- 3. African potato (Hypoxis hemerocallidea): a systematic review of its chemistry, pharmacology and ethno medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]
Rooperol: A Technical Guide to its Structure, Chemical Properties, and Biological Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rooperol, a bis-catechol compound derived from the African potato (Hypoxis hemerocallidea), has garnered significant scientific interest for its pronounced biological activities, particularly its anticancer and antioxidant properties. This technical guide provides an in-depth exploration of the chemical structure and physicochemical properties of this compound. It details experimental protocols for its synthesis and the characterization of its properties. Furthermore, this guide elucidates the key signaling pathways through which this compound exerts its biological effects, supported by visual diagrams to facilitate a comprehensive understanding of its mechanism of action.
Chemical Structure and Properties
This compound, with the IUPAC name 4-[(E)-5-(3,4-dihydroxyphenyl)pent-1-en-4-ynyl]benzene-1,2-diol, is a symmetrical molecule characterized by two catechol rings linked by a five-carbon chain containing a double and a triple bond.[1] This unique structure underpins its chemical reactivity and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-[(E)-5-(3,4-dihydroxyphenyl)pent-1-en-4-ynyl]benzene-1,2-diol | [1] |
| Molecular Formula | C₁₇H₁₄O₄ | [1] |
| Molecular Weight | 282.29 g/mol | [1] |
| Appearance | Amorphous solid | Inferred from synthesis protocols |
| Melting Point | Not explicitly reported | |
| Boiling Point | Not explicitly reported | |
| Solubility | Soluble in dimethyl sulfoxide (DMSO)[2] | Inferred from experimental use |
| pKa | Not explicitly reported |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source |
| ¹H NMR | Data not available in a structured format | |
| ¹³C NMR | Data not available in a structured format | |
| Mass Spectrometry (m/z) | Data not available in a structured format | |
| UV-Vis Absorption | Data not available in a structured format |
Experimental Protocols
Scalable Synthesis of this compound
A general and scalable synthesis for this compound has been developed, which is crucial for enabling further biological and pharmacological studies. The synthesis involves a multi-step process, with a key step being a Pd-catalyzed decarboxylative coupling.
Experimental Workflow for this compound Synthesis
Detailed Protocol:
The synthesis commences with a protected 3,4-dihydroxybenzaldehyde. A Wittig reaction is performed to introduce the alkene moiety, followed by reduction to the corresponding alcohol. In a parallel sequence, the aldehyde undergoes Corey-Fuchs alkynylation, followed by carboxylation to yield the propiolic acid. The key Pd-catalyzed decarboxylative coupling reaction joins these two fragments. The final step involves the deprotection of the catechol groups to yield this compound. For specific reagents, reaction conditions, and purification methods, refer to the detailed procedures outlined by Schwartz et al. (2022).
Determination of Physicochemical Properties
Standard analytical techniques are employed to characterize the physicochemical properties of synthesized this compound.
Melting Point Determination:
A calibrated melting point apparatus is used. A small, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm. The sample is heated at a steady rate, and the temperature range from the appearance of the first liquid droplet to complete liquefaction is recorded as the melting point.
Solubility Assessment:
The solubility of this compound in various solvents (e.g., water, ethanol, DMSO) is determined by adding a known amount of the compound to a specific volume of the solvent at a controlled temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved this compound is quantified, typically by UV-Vis spectroscopy or HPLC.
pKa Determination:
The acid dissociation constants (pKa) of the phenolic hydroxyl groups can be determined by potentiometric or spectrophotometric titration. A solution of this compound is titrated with a standard solution of a strong base, and the pH is monitored. The pKa values are calculated from the titration curve.
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts (δ) in ppm and coupling constants (J) in Hz are used to confirm the molecular structure.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, confirming the elemental composition. Fragmentation patterns observed in the MS/MS spectrum provide further structural information.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound in a suitable solvent (e.g., ethanol) is recorded to determine the wavelengths of maximum absorption (λmax), which is characteristic of its chromophoric system.
Signaling Pathways and Biological Activity
This compound exhibits significant biological activity, primarily as an anticancer and antioxidant agent. These effects are mediated through its interaction with specific cellular signaling pathways.
Anticancer Activity: ROS-p53-Mediated Apoptosis
This compound's anticancer effects are notably linked to its ability to induce apoptosis in cancer cells through a pathway involving Reactive Oxygen Species (ROS) and the tumor suppressor protein p53.
Signaling Pathway of this compound-Induced Apoptosis
This compound treatment leads to an increase in intracellular ROS levels. This oxidative stress, in turn, activates the p53 tumor suppressor protein. Activated p53 then transcriptionally upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately resulting in apoptotic cell death.
Experimental Workflow for Elucidating the Anticancer Pathway
Antioxidant Activity
The catechol moieties in this compound's structure are key to its antioxidant properties. These groups can donate hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress. The antioxidant capacity of this compound has been demonstrated in various in vitro assays.
Logical Relationship of this compound's Antioxidant Action
Conclusion
This compound is a promising natural product with well-defined anticancer and antioxidant activities. Its chemical structure, characterized by two catechol rings, is central to its biological function. The scalable synthesis of this compound opens avenues for its further investigation and potential development as a therapeutic agent. Understanding its detailed physicochemical properties and the intricate signaling pathways it modulates is critical for advancing its application in research and drug development. This technical guide provides a foundational resource for professionals engaged in the study of this remarkable molecule.
References
In Vitro Antioxidant Capacity of Rooperol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rooperol, the aglycone of hypoxoside, is a norlignan dicatechol found in the corms and rhizomes of the African potato (Hypoxis hemerocallidea). Traditionally used in African medicine for a variety of ailments, modern scientific inquiry has focused on its potential pharmacological activities, including its notable antioxidant properties. This technical guide provides an in-depth overview of the in vitro antioxidant capacity of this compound, summarizing key quantitative data, detailing experimental protocols for common antioxidant assays, and visualizing its mechanistic pathways.
Quantitative Antioxidant Data
The antioxidant capacity of this compound has been evaluated using various in vitro assays. While direct comparative studies with standardized reporting values like IC50 are not extensively available in the public domain for all assays, existing literature consistently indicates that this compound possesses significant antioxidant potential, often comparable to or exceeding that of well-known antioxidants like ascorbic acid.
| Assay | Method Principle | Result for this compound | Standard Compound | Reference |
| FRAP | Ferric Reducing Antioxidant Power | Demonstrated significantly greater ferric reducing activity than ascorbic acid at concentrations of 8, 16, and 32 mg/ml.[1] Similar or greater antioxidant potential than ascorbic acid was also reported at a concentration of 20 μg/mL.[2] | Ascorbic Acid | [1][2] |
| TBARS | Thiobarbituric Acid Reactive Substances (Inhibition of Lipid Peroxidation) | Reduced quinolinic acid-induced lipid peroxidation in rat liver homogenates.[3] | Not Specified | |
| Superoxide Radical Scavenging | Nitroblue Tetrazolium Assay | Significantly scavenged the superoxide anion at pharmacological doses. | Not Specified | |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl Radical Scavenging | Screened for activity, but specific IC50 values are not readily available in the cited literature. | Not Specified | |
| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) Radical Scavenging | Data not available in the reviewed literature. | - | - |
| ORAC | Oxygen Radical Absorbance Capacity | Data not available in the reviewed literature. | - | - |
Note: The lack of standardized quantitative data (e.g., IC50 values) for this compound across all major antioxidant assays in publicly accessible literature highlights a gap in the current research landscape.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and sample characteristics.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be adjusted to approximately 1.0.
-
Sample Preparation: Dissolve this compound in a suitable solvent to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction: In a 96-well microplate or test tubes, add a specific volume of the this compound solution to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.
-
Reaction: A small volume of the this compound solution is added to the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Sample Preparation: Prepare different concentrations of this compound.
-
Reaction: A small volume of the this compound solution is mixed with the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard, typically FeSO₄ or ascorbic acid. The results are expressed as mmol Fe²⁺ equivalents per gram of sample or as ascorbic acid equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.
Procedure:
-
Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), AAPH, and a standard antioxidant (e.g., Trolox).
-
Reaction Setup: In a black 96-well microplate, add the fluorescent probe, the this compound sample or standard, and buffer.
-
Incubation: The plate is incubated at 37°C.
-
Initiation: The reaction is initiated by adding the AAPH solution.
-
Measurement: The fluorescence is monitored kinetically over time (e.g., every minute for 1-2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculation: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample. The antioxidant capacity is then calculated by comparing the net AUC of the sample to that of the Trolox standard curve, and the results are expressed as micromoles of Trolox Equivalents (TE) per gram or liter of sample.
Antioxidant Mechanism of this compound
The antioxidant activity of this compound is primarily attributed to its dicatechol structure, which enables it to effectively scavenge free radicals through multiple mechanisms. The primary mechanisms are understood to be Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). The dominant mechanism is influenced by the polarity of the surrounding medium.
-
In non-polar environments: The Hydrogen Atom Transfer (HAT) mechanism is favored. This compound donates a hydrogen atom from one of its phenolic hydroxyl groups or even a C-H group to a free radical, thereby neutralizing it. The resulting this compound radical is stabilized by resonance.
-
In polar environments: The Sequential Proton Loss Electron Transfer (SPLET) mechanism becomes more prominent. In this pathway, a phenolic proton is first transferred to the solvent, forming a phenoxide anion. This anion then readily donates an electron to the free radical.
The catechol moieties of this compound can undergo a double step-wise mechanism to trap free radicals, further enhancing its antioxidant capacity.
Experimental Workflow
The general workflow for assessing the in vitro antioxidant capacity of a compound like this compound is depicted below.
Conclusion
This compound exhibits significant in vitro antioxidant activity, primarily through hydrogen atom transfer and sequential proton loss electron transfer mechanisms. Its potency, as demonstrated in FRAP and superoxide scavenging assays, is comparable to or greater than that of ascorbic acid. However, a comprehensive quantitative evaluation of this compound's antioxidant capacity across a wider range of standardized assays, particularly DPPH and ABTS, is warranted to fully elucidate its potential as a therapeutic antioxidant agent. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
References
Rooperol: A Technical Guide to its Anti-Inflammatory Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rooperol, the aglycone of hypoxoside isolated from the corms of Hypoxis hemerocallidea (African Potato), has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, focusing on its modulation of key signaling pathways. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the signaling cascades and workflows to support further research and drug development efforts in the field of inflammation. While this compound's impact on nitric oxide production and the NF-κB pathway is documented, its precise quantitative effects on pro-inflammatory cytokines and the MAPK and JAK/STAT signaling pathways remain an area for future investigation.
Introduction
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key driver of numerous diseases. This compound has emerged as a promising natural compound with potent anti-inflammatory activities.[1] Understanding its mechanisms of action at the molecular level is crucial for its development as a therapeutic agent. This guide delves into the core signaling pathways modulated by this compound in its attenuation of the inflammatory response.
Core Anti-Inflammatory Mechanisms
This compound's anti-inflammatory effects are multifaceted, primarily revolving around its antioxidant properties and its ability to modulate key inflammatory mediators and signaling pathways.
Antioxidant Activity and Modulation of Reactive Oxygen Species (ROS) and Nitric Oxide (NO)
This compound exhibits potent antioxidant activity, which is intrinsically linked to its anti-inflammatory capacity. It has been shown to modulate the production of ROS and NO, key signaling molecules in the inflammatory process. While some studies suggest this compound increases ROS and NO production in immune cells as a possible mode of its anti-inflammatory and immunomodulatory activity, other reports indicate its derivatives inhibit the production of pro-inflammatory mediators.[1][2]
Inhibition of Pro-Inflammatory Enzymes and Cytokines
This compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins, key mediators of inflammation.[3] Furthermore, derivatives of this compound have been noted to inhibit the production of several pro-inflammatory interleukins in stimulated human macrophages.[1] However, specific IC50 values for the inhibition of key pro-inflammatory cytokines such as TNF-α and IL-6 by this compound are not extensively documented in the available literature.
Modulation of Key Signaling Pathways
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Evidence suggests that this compound can inhibit the activation of the NF-κB pathway. This inhibition is likely achieved by preventing the degradation of the inhibitory protein IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathways, including p38, JNK, and ERK, are crucial for transducing extracellular signals into cellular responses, including inflammation. While some natural compounds have been shown to inhibit MAPK signaling, direct evidence and quantitative data detailing this compound's effects on the phosphorylation of p38, JNK, or ERK are currently lacking in the scientific literature. Further research is required to elucidate this compound's potential role in modulating these pathways.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical route for cytokine signaling that drives inflammation. Similar to the MAPK pathway, there is a paucity of direct, quantitative evidence demonstrating this compound's ability to inhibit the phosphorylation of JAKs or STATs (e.g., STAT3). This represents a significant knowledge gap and a promising avenue for future research into this compound's anti-inflammatory mechanisms.
Quantitative Data Summary
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound. It is important to note the significant gaps in the literature regarding its effects on pro-inflammatory cytokines and specific signaling pathways.
Table 1: Inhibition of Inflammatory Mediators by this compound
| Mediator | Assay System | Effective Concentration / IC50 | Reference |
| Respiratory Burst | Human and rat leukocytes and macrophages | 1-10 µM | |
| Nitric Oxide (NO) | Rat alveolar macrophages | Corresponded well with 1-10 µM | |
| COX-1 | In vitro prostaglandin biosynthesis | IC50: 29.8 ± 1.9 µM | |
| COX-2 | In vitro prostaglandin biosynthesis | IC50: 56.5 ± 5.6 µM | |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Data Not Available | Data Not Available | - |
Table 2: Effects of this compound on Anti-Inflammatory Signaling Pathways
| Pathway | Target | Effect | Quantitative Data | Reference |
| NF-κB | IKK (postulated) | Inhibition of activation | Specific IC50 not available | |
| MAPK (p38, JNK, ERK) | Phosphorylation | Data Not Available | Data Not Available | - |
| JAK/STAT | Phosphorylation of STAT3 | Data Not Available | Data Not Available | - |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's anti-inflammatory effects.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of this compound and determine appropriate concentrations for subsequent in vitro assays.
Protocol:
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours).
-
MTT Addition: After treatment, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitrite, a stable metabolite of NO, in cell culture supernatants.
Protocol:
-
Sample Collection: Collect cell culture supernatants from cells treated with this compound and/or an inflammatory stimulus (e.g., LPS).
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: In a 96-well plate, mix 50 µL of cell supernatant with 50 µL of the Griess reagent.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.
Pro-Inflammatory Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
Protocol:
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Sample Addition: Add standards and cell culture supernatants to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).
-
Substrate Addition: Wash the plate and add a suitable substrate (e.g., TMB for HRP) to induce a color change.
-
Stopping and Reading: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
-
Quantification: Calculate the cytokine concentration from a standard curve.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect the phosphorylation status of key proteins in the NF-κB, MAPK, and JAK/STAT signaling pathways.
Protocol:
-
Cell Lysis: Lyse treated cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated or total form of the target protein (e.g., anti-phospho-p65, anti-p65).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory potential through its antioxidant activity and its modulation of the NF-κB signaling pathway and COX enzymes. However, this technical guide also highlights critical gaps in the current understanding of its mechanism of action. To fully realize the therapeutic potential of this compound, future research should focus on:
-
Quantitative analysis of cytokine inhibition: Determining the IC50 values of this compound for the inhibition of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Elucidation of MAPK and JAK/STAT pathway involvement: Conducting detailed studies, including Western blot analysis, to investigate and quantify the effects of this compound on the phosphorylation of key proteins in the MAPK and JAK/STAT signaling cascades.
-
In vivo studies: Performing comprehensive in vivo studies using animal models of inflammation to validate the in vitro findings and assess the therapeutic efficacy and safety of this compound.
Addressing these research questions will provide a more complete picture of this compound's anti-inflammatory properties and pave the way for its potential development as a novel anti-inflammatory therapeutic.
References
Unveiling the Therapeutic Promise of Rooperol: An In-depth Technical Guide to Early Research
For Immediate Release
This technical whitepaper provides a comprehensive overview of the foundational preclinical research into the therapeutic potential of Rooperol, a norlignan derivative originating from the plant genus Hypoxis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on this compound's early-stage evaluation as a potential therapeutic agent. The guide details its multifaceted biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.
Executive Summary
This compound, the aglycone of the naturally occurring glycoside hypoxoside, has emerged as a compound of significant interest in ethnopharmacology and modern drug discovery.[1] Early in vitro and preclinical studies have demonstrated its potent biological activities, which are activated upon the enzymatic conversion of its parent compound, hypoxoside, by β-glucosidase in the gut.[2][3] This guide synthesizes the early research findings, focusing on the cytotoxic, immunomodulatory, and antioxidant capacities of this compound, providing a foundational understanding for future investigation and development.
Anti-Cancer Activity
This compound has shown significant cytotoxic effects against a range of cancer cell lines.[4] Its primary mechanism of action involves the induction of cell cycle arrest and apoptosis.[2]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) values of this compound have been determined for several cancer cell lines, indicating its potent anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HeLa | Cervical Adenocarcinoma | ~13-29 | |
| HT-29 | Colorectal Adenocarcinoma | ~13-29 | |
| MCF-7 | Breast Adenocarcinoma | ~13-29 | |
| H460 | Lung Carcinoma | Not specified | |
| A549 | Lung Carcinoma | Not specified | |
| BL6 | Mouse Melanoma | 10 |
Experimental Protocols
2.2.1 Cell Viability Assessment (MTT Assay)
-
Cell Lines: HeLa, HT-29, MCF-7, U937.
-
Treatment: Cells were exposed to varying concentrations of this compound to determine the IC50 values.
-
Method: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to measure cell viability by assessing the metabolic activity of the cells.
2.2.2 Cell Cycle Analysis
-
Method: Flow cytometry with propidium iodide (PI) staining was employed to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Findings: this compound was found to induce cell cycle arrest in the late G1 and/or early S phases. In some cell lines, such as MCF7, HT29, and HeLa, S-phase arrest and endoreduplication were observed.
2.2.3 Apoptosis Detection
-
Methods:
-
Annexin V-FITC/PI Staining: Used to differentiate between early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Caspase Activity: Activation of caspase-3 and/or caspase-7 was measured to confirm the induction of apoptosis.
-
DNA Fragmentation: Analysis of DNA fragmentation patterns, a hallmark of apoptosis.
-
Morphological Analysis: Light and electron microscopy were used to observe apoptotic features such as cell blebbing, apoptotic body formation, and cytoplasmic vacuolization.
-
Signaling Pathways in this compound-Induced Apoptosis
This compound's pro-apoptotic effects are mediated through the modulation of key signaling molecules. Research indicates an increase in the levels of the cell cycle inhibitor p21(Waf1/Cip1), as well as alterations in the levels of pAkt and pBcl-2, culminating in the activation of executioner caspases.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell survival or apoptosis: this compound's role as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Scalable Synthesis and Cancer Cell Cytotoxicity of this compound and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity of Rooperol
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro cytotoxicity of Rooperol. Detailed protocols for key assays are provided, along with summarized data and a diagram of the implicated signaling pathway.
Introduction
This compound, the aglycone of hypoxoside isolated from the African potato (Hypoxis hemerocallidea), has demonstrated cytotoxic effects against various cancer cell lines in vitro.[1][2] It is formed from the non-toxic hypoxoside by the action of β-glucosidase.[3] Studies indicate that this compound induces cell cycle arrest and apoptosis in cancer cells, making it a compound of interest for anticancer research.[1][3] This document outlines the protocols for assessing this compound's cytotoxicity and summarizes its effects on different cell lines.
Data Presentation
The cytotoxic activity of this compound has been evaluated in several cancer cell lines, with IC50 values determined primarily through the MTT assay.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Exposure Time (hrs) | Assay |
| HeLa | Cervical Adenocarcinoma | ~13-29 | Not specified | 48 | MTT |
| HT-29 | Colorectal Adenocarcinoma | ~13-29 | Not specified | 48 | MTT |
| MCF-7 | Breast Adenocarcinoma | ~13-29 | Not specified | 48 | MTT |
| U937 | Histiocytic Lymphoma | Not specified | Not specified | Not specified | Not specified |
| H460 | Lung Carcinoma | Not specified | ~25.5 | Not specified | MTT |
| A549 | Lung Carcinoma | Not specified | ~30.4 | Not specified | MTT |
Note: The IC50 values for HeLa, HT-29, and MCF-7 were reported as a range in one study. The IC50 values for H460 and A549 were derived from graphical data in another study and are approximate.
Experimental Protocols
Detailed methodologies for key experiments to assess this compound's cytotoxicity are provided below.
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cancer cell lines (e.g., HeLa, MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.25% (v/v) to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Detection using Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Treated and untreated cells
-
1X Binding Buffer
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Following treatment with this compound (e.g., at IC50 concentration for 48 hours), collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cytotoxicity Assessment using LDH Release Assay
This assay quantifies plasma membrane damage by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
LDH Cytotoxicity Assay Kit
-
Treated and untreated cells in a 96-well plate
-
Lysis solution (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Sample Collection: After treating cells with this compound for the desired time, centrifuge the 96-well plate (if cells are in suspension) or directly collect the supernatant.
-
Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Controls: Prepare a background control (medium only), a vehicle control (untreated cells), and a maximum LDH release control (cells treated with lysis solution for 45 minutes).
-
Reagent Addition: Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting the background absorbance.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Signaling Pathway
This compound has been shown to induce apoptosis through a pathway involving the upregulation of p21 and the modulation of Akt and Bcl-2 phosphorylation, leading to the activation of caspases.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow for this compound Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of this compound.
Caption: Experimental workflow for this compound cytotoxicity.
References
Application Notes and Protocols for Studying Rooperol's Anticancer Effects on HeLa, HT-29, and MCF-7 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the HeLa (cervical adenocarcinoma), HT-29 (colorectal adenocarcinoma), and MCF-7 (breast adenocarcinoma) cell lines for studying the anticancer properties of Rooperol. This document includes detailed experimental protocols, quantitative data on this compound's effects, and visual diagrams of the implicated signaling pathways and experimental workflows.
Introduction
This compound, a bis-catechol derivative of the naturally occurring compound hypoxoside found in the African potato (Hypoxis hemerocallidea), has demonstrated notable anticancer activities. This document outlines the methodologies to investigate and quantify the effects of this compound on cell viability, cell cycle progression, and apoptosis in three widely used cancer cell lines: HeLa, HT-29, and MCF-7.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the HeLa, HT-29, and MCF-7 cell lines.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | IC50 Value (µg/mL) |
| HeLa | 13 - 29[1] |
| HT-29 | 13 - 29[1] |
| MCF-7 | 13 - 29[1] |
IC50 values were determined using the MTT assay after a 48-hour treatment period.
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Notes |
| HeLa | Control | Data not available | Data not available | Data not available | This compound induces S-phase arrest and endoreduplication.[1] |
| This compound (IC50) | Data not available | Data not available | Data not available | ||
| HT-29 | Control | Data not available | Data not available | Data not available | This compound induces S-phase arrest and endoreduplication.[1] |
| This compound (IC50) | Data not available | Data not available | Data not available | ||
| MCF-7 | Control | Data not available | Data not available | Data not available | This compound induces S-phase arrest and endoreduplication. |
| This compound (IC50) | Data not available | Data not available | Data not available |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | Key Apoptotic Markers |
| HeLa | Control | Data not available | Data not available | Activation of Caspase-3 and/or -7. |
| This compound (IC50) | Data not available | Data not available | ||
| HT-29 | Control | Data not available | Data not available | Activation of Caspase-3 and/or -7. |
| This compound (IC50) | Data not available | Data not available | ||
| MCF-7 | Control | Data not available | Data not available | Activation of Caspase-7 (MCF-7 cells are caspase-3 deficient). |
| This compound (IC50) | Data not available | Data not available |
Specific quantitative data for apoptosis rates from flow cytometry analysis is not consistently reported in the available literature. However, the induction of apoptosis is confirmed through the activation of key executioner caspases.
Signaling Pathways and Experimental Workflows
This compound's Putative Signaling Pathway for Anticancer Effects
This compound has been shown to modulate key signaling proteins involved in cell cycle regulation and apoptosis. Treatment with this compound leads to an increase in the levels of p21, phosphorylated Akt (pAkt), and phosphorylated Bcl-2 (pBcl-2). The upregulation of the cyclin-dependent kinase inhibitor p21 contributes to cell cycle arrest. The phosphorylation of Akt and Bcl-2, which are typically pro-survival signals, in this context, is associated with the induction of endoreduplication, a process of DNA replication without cell division, which can ultimately lead to apoptosis.
Caption: Putative signaling pathway of this compound's anticancer effects.
Experimental Workflow for Assessing this compound's Anticancer Activity
The following diagram outlines the general workflow for investigating the anticancer effects of this compound on HeLa, HT-29, and MCF-7 cells.
Caption: General experimental workflow for studying this compound's effects.
Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and calculating the IC50 value.
Materials:
-
HeLa, HT-29, or MCF-7 cells
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
2. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle using flow cytometry.
Materials:
-
HeLa, HT-29, or MCF-7 cells
-
6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50) for the specified time.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at 4°C for at least 30 minutes (or store at -20°C for longer periods).
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection and quantification of apoptotic and necrotic cells by flow cytometry.
Materials:
-
HeLa, HT-29, or MCF-7 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
4. Western Blot Analysis
This protocol is for the detection of changes in the expression of key signaling proteins.
Materials:
-
HeLa, HT-29, or MCF-7 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-pAkt, anti-pBcl-2, anti-caspase-3, anti-caspase-7, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then wash with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
References
Application Notes and Protocols for Animal Models in Rooperol Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rooperol, the aglycone of the naturally occurring prodrug hypoxoside, has garnered significant interest for its potential therapeutic properties, including anticancer, antioxidant, and anti-inflammatory activities.[1][2][3] Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. However, in vivo studies have revealed that this compound undergoes rapid and extensive metabolism, making its pharmacokinetic assessment challenging.[4][5] After oral administration of its prodrug hypoxoside in mice, this compound is often undetectable in systemic circulation, with only its phase II metabolites (glucuronides and sulfates) being present.
These application notes provide a comprehensive guide for designing and conducting pharmacokinetic studies of this compound in animal models, with a focus on addressing the challenges posed by its rapid metabolism. The protocols outlined below are designed to enable researchers to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Data Presentation
Due to the rapid metabolism of this compound, conventional pharmacokinetic parameters for the parent compound are often not obtainable after oral administration of its prodrug, hypoxoside. The following table summarizes the key in vivo metabolic observations for this compound.
Table 1: Summary of In Vivo Metabolic Fate of this compound in Mice Following Oral Administration of Hypoxoside
| Analyte | Detection in Serum | Major Metabolites Detected | Key Observation | Citation |
| This compound | Not Detectable | This compound-glucuronide, this compound-sulfate | Extensive first-pass metabolism. | |
| Hypoxoside | Not Detectable | - | Conversion to this compound and subsequent metabolism. |
Experimental Protocols
Animal Models
The most commonly used animal models for initial pharmacokinetic screening are rodents, particularly rats and mice, due to their well-characterized physiology and ease of handling.
-
Species: Sprague-Dawley rats or C57BL/6 mice are suitable choices.
-
Health Status: Animals should be healthy, within a specific weight range, and acclimatized to the laboratory conditions for at least one week prior to the study.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum, unless fasting is required for the experiment.
Formulation Preparation
Objective: To prepare a suitable formulation for oral and intravenous administration.
Materials:
-
This compound (for IV administration)
-
Hypoxoside (for oral administration)
-
Vehicle (e.g., a mixture of DMSO, PEG 400, and saline)
Protocol:
-
For oral administration of hypoxoside, prepare a suspension in a suitable vehicle like 0.5% carboxymethylcellulose (CMC) in water.
-
For intravenous administration of this compound, dissolve the compound in a vehicle suitable for injection, such as a mixture of DMSO, PEG 400, and saline. The final concentration of DMSO should be kept low to avoid toxicity.
-
Ensure the final formulation is homogenous and the concentration is verified analytically.
Administration of Test Compound
a. Oral Administration (for Hypoxoside)
Objective: To administer the prodrug hypoxoside orally to study the formation and systemic exposure of this compound and its metabolites.
Protocol:
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Accurately weigh each animal to determine the correct dose volume.
-
Administer the hypoxoside suspension via oral gavage using a suitable gavage needle.
-
Record the exact time of administration for each animal.
b. Intravenous Administration (for this compound)
Objective: To characterize the intrinsic pharmacokinetic properties of this compound, bypassing first-pass metabolism.
Protocol:
-
Anesthetize the animal if necessary, following approved institutional guidelines.
-
Administer the this compound solution as a bolus injection or a short infusion into a suitable vein (e.g., tail vein in mice/rats).
-
The volume of administration should be carefully calculated to avoid adverse effects.
-
Record the exact time of administration.
Blood Sampling
Objective: To collect serial blood samples for the quantification of this compound and its metabolites.
Protocol:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) after administration.
-
For mice, serial blood sampling from a single animal can be performed using techniques like saphenous vein or submandibular bleeding to minimize animal usage and inter-animal variability.
-
For rats, blood can be collected from the tail vein or via a cannulated jugular vein.
-
Collect approximately 50-100 µL of blood at each time point into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Place the samples on ice immediately after collection.
Plasma Preparation and Storage
Objective: To process blood samples to obtain plasma for analysis.
Protocol:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to clean microcentrifuge tubes.
-
Store the plasma samples at -80°C until analysis.
Analytical Method for Quantification
Objective: To accurately measure the concentrations of this compound and its metabolites in plasma.
Protocol:
-
Sample Pre-treatment:
-
Thaw the plasma samples on ice.
-
To measure total this compound (free and conjugated), perform enzymatic hydrolysis using β-glucuronidase/sulfatase to cleave the glucuronide and sulfate conjugates.
-
For the analysis of free this compound and its intact metabolites, omit the hydrolysis step.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a clean tube and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) system for quantification.
-
Use an appropriate internal standard to ensure accuracy and precision.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Pharmacokinetic Studies.
This compound Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Morphological characterisation of the cell-growth inhibitory activity of this compound and pharmacokinetic aspects of hypoxoside as an oral prodrug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scalable Synthesis and Cancer Cell Cytotoxicity of this compound and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of Rooperol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of Rooperol using High-Performance Liquid Chromatography (HPLC). The method is applicable for the determination of this compound in various sample matrices, particularly from plant extracts.
Introduction
This compound is a bioactive compound and the aglycone of hypoxoside, which is found in the corms of the African potato (Hypoxis hemerocallidea).[1][2] It is formed by the enzymatic digestion of hypoxoside by β-glucosidase.[2] Due to its potential therapeutic properties, a reliable and accurate analytical method for the quantification of this compound is essential for research, quality control, and drug development purposes. This document outlines a validated HPLC method for the determination of this compound.
Quantitative Data Summary
| Parameter | Hypoxoside Method[3][4] | Expected Performance for this compound |
| Linearity Range | 10 - 100 µg/mL | To be determined (e.g., 1 - 200 µg/mL) |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.75 µg/mL | To be determined |
| Limit of Quantification (LOQ) | 3.5 µg/mL | To be determined |
| Retention Time (RT) | Not specified for this compound | To be determined |
| Accuracy (% Recovery) | 100 ± 5% | 98 - 102% |
| Precision (% RSD) | Intraday: < 6.15%, Interday: < 5.64% | < 2% |
Experimental Protocols
This section details the necessary equipment, reagents, and procedures for the HPLC quantification of this compound.
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column is recommended. A common specification is 250 mm x 4.6 mm, with a 5 µm particle size.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water is suitable. Based on methods for the precursor hypoxoside, a starting point of Acetonitrile:Water (20:80, v/v) is recommended. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Flow Rate: A typical flow rate is 1.0 mL/min .
-
Injection Volume: 20 µL .
-
Column Temperature: 25 °C .
-
Detection Wavelength: While the optimal wavelength for this compound needs to be determined by analyzing a standard and obtaining its UV spectrum, a wavelength of 260 nm has been used for its precursor, hypoxoside, and is a reasonable starting point. Phenolic compounds often show strong absorbance in the 254-280 nm range.
Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound analytical standard
-
Internal Standard (optional, e.g., a structurally similar and stable compound not present in the sample)
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent, such as methanol or the mobile phase, in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation (from Hypoxis corms)
-
Drying and Grinding: Dry the plant corms at a controlled temperature (e.g., 40-50 °C) to a constant weight and then grind them into a fine powder.
-
Extraction:
-
Accurately weigh about 1 g of the powdered plant material into a flask.
-
Add a suitable extraction solvent. Methanol is commonly used for the extraction of related compounds from Hypoxis species. A volume of 20-50 mL can be used.
-
Extract the sample using a suitable technique such as sonication for 30 minutes or maceration with shaking for several hours.
-
-
Filtration and Dilution:
-
Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the calibration range.
-
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After all analyses, flush the column with a high percentage of organic solvent (e.g., 80-100% acetonitrile) to remove any strongly retained compounds.
Quantification
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve of the standard solutions (Peak Area vs. Concentration).
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Relationship between Hypoxoside, this compound, and the analytical method.
References
- 1. A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on hypoxoside and this compound analogues from Hypoxis rooperi and Hypoxis latifolia and their biotransformation in man by using high-performance liquid chromatography with in-line sorption enrichment and diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatographic method for the quantitative determination of Hypoxoside in African potato (Hypoxis hemerocallidea) and in commercial products containing the plant material and/or its extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of Rooperol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rooperol, the aglycone of hypoxoside, is a bioactive compound found in the corms of the African potato (Hypoxis hemerocallidea). It has garnered significant interest in the scientific community due to its potential therapeutic properties, including anticancer and antioxidant activities. Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. In humans, this compound undergoes extensive phase II metabolism, leading to the formation of glucuronide and sulfate conjugates. This document provides a detailed application note and protocol for the sensitive and selective analysis of this compound and its primary metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the key mass spectrometric parameters for the quantitative analysis of this compound and its expected major metabolites. These values are representative and may require optimization based on the specific instrumentation used.
Table 1: Mass Spectrometric Parameters for this compound and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| This compound | 291.1 | 135.1 | 25 | Negative |
| This compound Monoglucuronide | 467.1 | 291.1 | 20 | Negative |
| This compound Diglucuronide | 643.1 | 467.1 | 22 | Negative |
| This compound Monosulfate | 371.0 | 291.1 | 30 | Negative |
| This compound Disulfate | 450.9 | 371.0 | 35 | Negative |
| This compound Glucuronide-Sulfate | 547.0 | 467.1 | 28 | Negative |
Table 2: Chromatographic Parameters
| Parameter | Value |
| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Expected Retention Time - this compound | ~ 8.5 min |
| Expected Retention Time - Metabolites | ~ 4-7 min |
Experimental Protocols
Sample Preparation from Plasma/Serum
This protocol outlines a standard procedure for the extraction of this compound and its metabolites from plasma or serum samples.
Materials:
-
Human or animal plasma/serum samples
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 14,000 x g and 4 °C
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solution (e.g., 10% ACN in water with 0.1% formic acid)
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Add 10 µL of the internal standard solution to each sample.
-
For protein precipitation, add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a new, clean 1.5 mL microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4 °C to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol provides a general method for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: Re-equilibration at 5% B
-
MS/MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions and Collision Energies: Refer to Table 1.
Visualizations
Metabolic Pathway of this compound
Caption: Phase II metabolic pathway of this compound.
Experimental Workflow for LC-MS/MS Analysis
Caption: General workflow for this compound analysis.
Logical Relationship of Metabolite Formation
Caption: this compound Phase II conjugation pathways.
Rooperol Delivery Methods for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rooperol, the aglycone of hypoxoside, is a bioactive compound derived from the corms of the Hypoxidaceae plant family, commonly known as the African potato. It has garnered significant interest in the scientific community for its potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant activities. This document provides detailed application notes and protocols for the in vivo delivery of this compound, with a focus on methodologies applicable to preclinical research. While direct in vivo administration of this compound is not widely documented, this guide outlines the predominant prodrug strategy and provides generalized protocols for direct administration routes.
Data Presentation: In Vivo Delivery Strategies
The majority of in vivo research on this compound has utilized its natural precursor, hypoxoside, as a prodrug. Hypoxoside is converted to the biologically active this compound in the colon by microbial β-glucosidase. This approach leverages the natural metabolic processes to deliver this compound systemically.
| Delivery Method | Administration Route | Vehicle/Formulation | Animal Model | Key Findings | Reference |
| Prodrug (Hypoxoside) Administration | Oral (intragastric gavage) | Not specified | Mice | Hypoxoside is converted to this compound in the colon. This compound metabolites (sulphates and glucuronides) are detected in portal blood and bile.[1] | [1] |
| Prodrug (Hypoxoside) Administration | Oral | Not specified | Humans | This compound metabolites can reach relatively high concentrations in the serum after oral ingestion of hypoxoside.[1] | [1] |
Experimental Protocols
Protocol 1: Oral Administration of Hypoxoside as a Prodrug for this compound Delivery
This protocol is based on the common method of administering hypoxoside to achieve in vivo levels of this compound.
Objective: To deliver this compound systemically in a murine model through the oral administration of its prodrug, hypoxoside.
Materials:
-
Hypoxoside (purified)
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Oral gavage needles (20-22 gauge for mice)
-
Syringes (1 mL)
-
Animal balance
-
Appropriate animal model (e.g., C57BL/6 mice)
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of hypoxoside.
-
Suspend or dissolve the hypoxoside in the chosen vehicle to the desired concentration. Ensure the solution is homogenous before each administration.
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the correct dosing volume.
-
Gently restrain the mouse.
-
Measure the distance from the oral cavity to the xiphoid process to ensure proper length of gavage needle insertion.
-
Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the hypoxoside solution.
-
Withdraw the gavage needle and return the animal to its cage.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any signs of distress or toxicity.
-
For pharmacokinetic studies, collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) via appropriate methods (e.g., tail vein, retro-orbital sinus).
-
For efficacy studies, proceed with the experimental model as per the study design.
-
Protocol 2: Generalized Intravenous (IV) Injection of this compound
Disclaimer: This is a generalized protocol. The specific vehicle, dosage, and safety of intravenous this compound administration must be determined by the researcher through dose-ranging and toxicity studies.
Objective: To directly administer this compound into the systemic circulation of a rodent model.
Materials:
-
This compound (purified)
-
Sterile, non-pyrogenic vehicle suitable for intravenous injection (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO or PEG400, diluted with saline). The final concentration of the solubilizing agent should be non-toxic.
-
Syringes (e.g., 1 mL insulin syringes)
-
Needles (e.g., 27-30 gauge)
-
Restraining device for the animal
-
Heat lamp (optional, for tail vein dilation)
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in a minimal amount of a suitable solubilizing agent.
-
Dilute the solution to the final desired concentration with a sterile isotonic vehicle (e.g., saline). Ensure the final solution is clear and free of precipitates.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Animal Preparation and Injection:
-
Weigh the animal to calculate the precise injection volume.
-
Place the animal in a restraining device. For tail vein injections, warming the tail with a heat lamp can help dilate the veins.
-
Disinfect the injection site (e.g., lateral tail vein) with 70% ethanol.
-
Carefully insert the needle into the vein, bevel up.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Injection Monitoring:
-
Closely monitor the animal for any immediate adverse reactions.
-
Return the animal to its cage and continue to monitor for any delayed effects.
-
Proceed with sample collection or experimental procedures as required.
-
Protocol 3: Generalized Intraperitoneal (IP) Injection of this compound
Disclaimer: This is a generalized protocol. The specific vehicle, dosage, and safety of intraperitoneal this compound administration must be determined by the researcher.
Objective: To administer this compound into the peritoneal cavity for systemic absorption.
Materials:
-
This compound (purified)
-
Sterile vehicle (e.g., saline, PBS, or a solution with a non-toxic concentration of a solubilizing agent)
-
Syringes (1 mL or 3 mL)
-
Needles (e.g., 25-27 gauge)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the this compound solution as described in the intravenous protocol. The solution must be sterile.
-
-
Animal Handling and Injection:
-
Weigh the animal to determine the correct dosing volume.
-
Properly restrain the animal to expose the abdomen. For mice, this can often be done by a single person. For rats, a two-person technique may be safer.
-
Tilt the animal's head downwards at a slight angle.
-
Identify the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate to ensure no fluid (urine or intestinal contents) or blood is drawn back. If any fluid is aspirated, discard the syringe and prepare a new one.
-
Inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any signs of pain, distress, or local irritation at the injection site.
-
Proceed with the experimental timeline as planned.
-
Signaling Pathways and Experimental Workflows
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways, primarily identified through in vitro studies. These include the induction of apoptosis in cancer cells and the regulation of inflammatory responses.
This compound-Induced Apoptosis Signaling Pathway
In cancer cell lines, this compound has been observed to induce cell cycle arrest and apoptosis. This process involves the activation of caspases and alterations in the expression of key regulatory proteins.
Caption: this compound-induced apoptosis pathway in cancer cells.
This compound's Role in Modulating Inflammatory Responses
In vitro studies have demonstrated that this compound can influence the innate immune system by modulating the production of reactive oxygen species (ROS) and nitric oxide (NO).
Caption: this compound's modulation of innate immune responses.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a general workflow for conducting in vivo research on this compound, from preparation to data analysis.
Caption: General experimental workflow for in vivo this compound research.
References
Application Notes and Protocols for Determining Rooperol's Antioxidant Activity using the FRAP Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rooperol, a bioactive bis-catechol derived from the African potato (Hypoxis hemerocallidea), has garnered significant interest for its potential therapeutic properties, including its potent antioxidant activity.[1][2][3] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases.[4][5] Antioxidants like this compound can mitigate oxidative damage, making the quantification of their antioxidant capacity a critical step in drug development and research.
The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used spectrophotometric method to assess the total antioxidant capacity of a substance. The assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺) at a low pH. This reduction results in the formation of a colored complex, the intensity of which is directly proportional to the antioxidant power of the sample. The FRAP assay is a simple, rapid, and cost-effective method, making it suitable for high-throughput screening of potential antioxidant compounds like this compound. Studies have confirmed the antioxidant capacity of this compound using the FRAP assay, demonstrating its potential as a natural antioxidant. In some cases, this compound has exhibited similar or even greater antioxidant potential than ascorbic acid, a well-known antioxidant.
Principle of the FRAP Assay
The FRAP assay is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intense blue ferrous complex (Fe²⁺-TPTZ) by antioxidants present in the sample. This reaction occurs in an acidic environment (pH 3.6), which is crucial for iron to remain in solution. The absorbance of the blue-colored complex is measured at a specific wavelength (typically 593 nm), and the change in absorbance is proportional to the total reducing power of the electron-donating antioxidants in the sample. The results are typically expressed as FRAP values, often in micromolar (µM) Fe²⁺ equivalents or as equivalents of a standard antioxidant like Trolox or ascorbic acid.
Caption: Chemical principle of the FRAP assay.
Experimental Protocols
This section provides a detailed methodology for determining the antioxidant activity of this compound using the FRAP assay.
Reagent Preparation
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of distilled water. Adjust the pH to 3.6 using glacial acetic acid. Make up the final volume to 1 L with distilled water.
-
TPTZ (2,4,6-tripyridyl-s-triazine) Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Prepare the FRAP reagent fresh on the day of the experiment by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Incubate the freshly prepared reagent at 37°C for 15-30 minutes before use. The reagent should be a pale yellow-orange color; a blue color indicates contamination.
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Standard Solution (Ferrous Sulfate): Prepare a 1 mM stock solution of ferrous sulfate (FeSO₄·7H₂O) in distilled water. From this stock, prepare a series of dilutions (e.g., 100, 200, 400, 600, 800, 1000 µM) to generate a standard curve.
Assay Procedure
The following protocol is adapted for a 96-well microplate format for high-throughput analysis.
-
Sample and Standard Preparation: Prepare a series of dilutions of this compound from the stock solution in the same solvent used for the stock. A final concentration range of 1-100 µg/mL is a good starting point.
-
Assay Reaction:
-
Add 20 µL of the blank (solvent), standard solutions (ferrous sulfate dilutions), and this compound samples to individual wells of a 96-well microplate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation: Mix the plate gently on a shaker for 30 seconds and incubate at 37°C for a specified time. The reaction time can vary, but 4-10 minutes is common. A consistent incubation time is crucial for accurate results.
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 593 nm using a microplate reader.
Caption: Workflow for the FRAP assay.
Data Analysis
-
Standard Curve: Plot the absorbance values of the ferrous sulfate standards against their corresponding concentrations (µM). Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance and x is the concentration.
-
FRAP Value Calculation: Use the standard curve equation to calculate the FRAP value of the this compound samples. The FRAP value is expressed as µM of Fe²⁺ equivalents.
-
FRAP value (µM) = (Absorbance of sample - Absorbance of blank) / slope of the standard curve
-
-
Comparison with Standard Antioxidant: The antioxidant activity of this compound can also be compared to a standard antioxidant like ascorbic acid or Trolox by expressing the results as ascorbic acid equivalents (AAE) or Trolox equivalents (TE).
Data Presentation
The quantitative data for the antioxidant activity of this compound, as determined by the FRAP assay, can be summarized in a table for easy comparison.
| Sample | Concentration (µg/mL) | Absorbance at 593 nm (Mean ± SD) | FRAP Value (µM Fe²⁺ Equivalents) |
| Blank | 0 | 0.050 ± 0.005 | 0 |
| This compound | 10 | 0.250 ± 0.015 | Calculated Value |
| 25 | 0.550 ± 0.020 | Calculated Value | |
| 50 | 0.950 ± 0.030 | Calculated Value | |
| 100 | 1.550 ± 0.045 | Calculated Value | |
| Ascorbic Acid | 10 | 0.230 ± 0.012 | Calculated Value |
| (Positive Control) | 25 | 0.500 ± 0.018 | Calculated Value |
| 50 | 0.880 ± 0.025 | Calculated Value | |
| 100 | 1.450 ± 0.040 | Calculated Value |
Note: The absorbance values presented in this table are hypothetical and for illustrative purposes only. Actual values will be determined experimentally.
Role of this compound in Oxidative Stress Signaling
Antioxidants like this compound play a crucial role in mitigating the damaging effects of oxidative stress. They can directly neutralize reactive oxygen species (ROS) or modulate cellular signaling pathways involved in the oxidative stress response. The diagram below illustrates a simplified overview of how an antioxidant can intervene in oxidative stress-induced cellular damage.
Caption: this compound's role in mitigating oxidative stress.
Conclusion
The FRAP assay is a robust and reliable method for quantifying the antioxidant activity of this compound. The detailed protocol provided in these application notes offers a standardized approach for researchers and drug development professionals to assess the antioxidant potential of this promising natural compound. The ability of this compound to effectively reduce ferric iron, as demonstrated by the FRAP assay, underscores its potential as a therapeutic agent for combating conditions associated with oxidative stress. Further investigations into its mechanisms of action are warranted to fully elucidate its therapeutic benefits.
References
Application Notes and Protocols: Measuring Rooperol-Induced ROS Production in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rooperol, the aglycone of hypoxoside, is a natural compound isolated from the corms of the African potato, Hypoxis hemerocallidea.[1] Emerging research has highlighted its potential as an anti-cancer agent, demonstrating cytotoxicity against various cancer cell lines.[1][2] One of the key mechanisms underlying this compound's therapeutic potential is its ability to induce the production of Reactive Oxygen Species (ROS) within cancer cells.
ROS are highly reactive, oxygen-containing molecules that, at elevated levels, can induce cellular damage and trigger programmed cell death, or apoptosis. This compound-induced ROS production has been linked to the activation of the tumor suppressor protein p53 and the subsequent initiation of the apoptotic cascade through the activation of caspases 3 and 7. This process appears to be mediated through the mitochondria, key organelles in both energy metabolism and the regulation of apoptosis.
These application notes provide detailed protocols for the quantification of total intracellular and mitochondrial ROS levels in response to this compound treatment. The methodologies described herein utilize common and well-validated fluorescent probes: 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) for total cellular ROS and MitoSOX™ Red for mitochondrial superoxide.
Signaling Pathway of this compound-Induced ROS and Apoptosis
This compound treatment in cancer cells initiates a signaling cascade that culminates in apoptosis. The process is initiated by an increase in mitochondrial ROS, which in turn activates the p53 tumor suppressor protein. Activated p53 can then transcriptionally activate pro-apoptotic genes, leading to the activation of executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow
The general workflow for measuring this compound-induced ROS production involves cell culture, treatment with this compound, staining with a ROS-sensitive fluorescent probe, and subsequent analysis using a fluorescence plate reader, flow cytometer, or fluorescence microscope.
References
Application Notes and Protocols: Cell Cycle Analysis of Rooperol-Treated Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rooperol, a bioactive compound derived from the African potato (Hypoxis hemerocallidea), has demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] Understanding the mechanism by which this compound exerts its anti-cancer activity is crucial for its potential development as a therapeutic agent. A key aspect of its mechanism of action is the induction of cell cycle arrest and subsequent apoptosis.[1][3] These application notes provide a detailed overview and experimental protocols for analyzing the effects of this compound on the cell cycle of cancer cells.
Mechanism of Action: this compound-Induced Cell Cycle Arrest and Apoptosis
This compound has been shown to induce cell cycle arrest primarily in the S-phase or late G1/early S-phase in several cancer cell lines, including HeLa (cervical adenocarcinoma), MCF-7 (breast adenocarcinoma), HT-29 (colorectal adenocarcinoma), and U937 (histiocytic lymphoma).[1] This arrest is associated with an increase in the expression of the cyclin-dependent kinase inhibitor p21. The upregulation of p21 is a critical event that halts the progression of the cell cycle, preventing cancer cells from proceeding through DNA synthesis.
A notable consequence of this compound-induced S-phase arrest is the phenomenon of endoreduplication, a process where cells undergo DNA replication without subsequent mitosis. This leads to the formation of polyploid cells, which can be a trigger for apoptosis. Following cell cycle arrest, this compound treatment leads to the activation of apoptotic pathways, evidenced by the activation of caspase-3 and caspase-7, and an increase in the levels of phosphorylated Akt (pAkt) and phosphorylated Bcl-2 (pBcl-2).
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HeLa | Cervical Adenocarcinoma | 13 - 29 |
| HT-29 | Colorectal Adenocarcinoma | 13 - 29 |
| MCF-7 | Breast Adenocarcinoma | 13 - 29 |
IC50 values were determined using the MTT assay after a specified incubation period with this compound.
Table 2: Representative Data of Cell Cycle Distribution in this compound-Treated Cancer Cells (Illustrative)
| Treatment | Cell Line | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | HeLa | 55 | 25 | 20 |
| This compound (IC50) | HeLa | 40 | 45 | 15 |
| Control (DMSO) | MCF-7 | 60 | 20 | 20 |
| This compound (IC50) | MCF-7 | 45 | 40 | 15 |
| Control (DMSO) | HT-29 | 50 | 30 | 20 |
| This compound (IC50) | HT-29 | 35 | 50 | 15 |
Note: The data in this table are illustrative and represent the expected trend of S-phase arrest upon this compound treatment. Actual percentages will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, HT-29)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining
This protocol describes the method for analyzing the cell cycle distribution of this compound-treated cancer cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (at IC50 concentration)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 concentration for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Mandatory Visualizations
Caption: this compound-induced cell cycle arrest and apoptosis signaling pathway.
Caption: Experimental workflow for cell cycle analysis of this compound-treated cells.
References
Application Notes and Protocols: Synthesis of Rooperol Analogues with Improved Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rooperol, a bis-catechol natural product derived from the African potato (Hypoxis hemerocallidea), has demonstrated promising anticancer activity.[1][2] However, its clinical development has been hampered by rapid metabolism, primarily due to the oxidative instability of its catechol moieties.[1][3] This document provides detailed protocols for the synthesis of this compound analogues with modified catechol groups aimed at improving metabolic stability and reducing susceptibility to redox cycling. The described methodologies are based on a scalable synthetic route, allowing for the generation of diverse analogues for further pharmacological evaluation.[2] Additionally, protocols for assessing the stability of these novel compounds are provided.
Rationale for Analogue Design
The primary strategy for improving the stability of this compound is the replacement of one or both of its catechol rings with more metabolically stable functionalities. Catechols are prone to oxidation, forming reactive quinones that can lead to rapid degradation and potential toxicity. By substituting the catechol groups with moieties such as phenols or methylenedioxyphenyl groups, it is possible to create analogues that are less susceptible to redox cycling while retaining significant biological activity.
Experimental Protocols
General Synthetic Workflow
The synthesis of this compound analogues can be achieved through a convergent approach involving the preparation of two key fragments: an arylprop-2-en-1-ol and an arylpropiolic acid. These fragments are then coupled and subsequently undergo a palladium-catalyzed decarboxylative coupling to form the core structure of the this compound analogue.
Caption: General synthetic workflow for this compound analogues.
Protocol for the Synthesis of a Methylenedioxyphenyl Analogue (1EE)
This protocol describes the synthesis of a symmetrical this compound analogue where both catechol moieties are replaced by methylenedioxyphenyl groups, a modification intended to enhance stability.
Materials:
-
Piperonal (3,4-methylenedioxybenzaldehyde)
-
(Carbethoxymethylene)triphenylphosphorane
-
Diisobutylaluminium hydride (DIBAL-H)
-
Carbon tetrabromide (CBr4)
-
Triphenylphosphine (PPh3)
-
n-Butyllithium (n-BuLi)
-
Dry ice (solid CO2)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Anhydrous solvents (Toluene, THF, Dichloromethane)
Procedure:
-
Synthesis of (E)-3-(benzo[d]dioxol-5-yl)prop-2-en-1-ol (Alcohol Fragment):
-
To a solution of piperonal in toluene, add (carbethoxymethylene)triphenylphosphorane and heat to reflux.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction, concentrate under reduced pressure, and purify by column chromatography to yield the corresponding ethyl cinnamate ester.
-
Dissolve the ester in anhydrous THF and cool to -78 °C.
-
Add DIBAL-H dropwise and stir for 2 hours.
-
Quench the reaction with methanol and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield the alcohol fragment.
-
-
Synthesis of Benzo[d]dioxole-5-propiolic acid (Acid Fragment):
-
To a solution of CBr4 and PPh3 in dichloromethane at 0 °C, add a solution of piperonal in dichloromethane dropwise.
-
Stir at 0 °C for 1 hour.
-
Concentrate the reaction mixture and purify by column chromatography to obtain the dibromoalkene.
-
Dissolve the dibromoalkene in anhydrous THF and cool to -78 °C.
-
Add n-BuLi dropwise and stir for 1 hour.
-
Add crushed dry ice to the reaction mixture and allow it to warm to room temperature.
-
Acidify with 1 M HCl and extract the product with ethyl acetate.
-
Dry over sodium sulfate and concentrate to yield the acid fragment.
-
-
DCC Coupling:
-
Dissolve the alcohol fragment, acid fragment, and DMAP in anhydrous dichloromethane.
-
Add a solution of DCC in dichloromethane dropwise at 0 °C.
-
Stir at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the coupled ester.
-
-
Palladium-Catalyzed Decarboxylative Coupling:
-
Dissolve the coupled ester in anhydrous toluene.
-
Add Pd(OAc)2 and PPh3 and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, filter through celite, and concentrate.
-
Purify by column chromatography to yield the final protected analogue 1EE.
-
Protocol for In Vitro Metabolic Stability Assessment
This protocol outlines a general method for assessing the metabolic stability of this compound analogues using liver microsomes. This assay measures the rate of disappearance of the parent compound over time.
Materials:
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
This compound analogue stock solution (in DMSO)
-
Acetonitrile (with internal standard for quenching and analysis)
-
Incubator/shaker (37 °C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Pre-warm the master mix to 37 °C.
-
Add the this compound analogue stock solution to the master mix to achieve the desired final concentration (e.g., 1 µM). The final DMSO concentration should be less than 1%.
-
-
Initiation of the Reaction:
-
Add the pre-warmed human liver microsomes to the incubation mixture to initiate the metabolic reaction.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the this compound analogue at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the this compound analogue remaining versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
-
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of this compound and several of its analogues against various cancer cell lines. The data is presented as the concentration required to inhibit cell growth by 50% (GI50).
| Compound | Modification | HeLa (GI50, µM) | H460 (GI50, µM) | A549 (GI50, µM) |
| This compound (1AA) | Bis-catechol (parent compound) | 18 ± 2 | 18.8 ± 0.5 | 26.0 ± 1.2 |
| 1BB | Bis-4-hydroxyphenyl | > 50 | Not determined | Not determined |
| 1CC | Bis-3,5-dihydroxyphenyl | 23 ± 2 | Not determined | Not determined |
| 1DD | Bis-3,4-difluorophenyl | > 100 | 55.1 ± 1.5 | 61.3 ± 4.5 |
| 1EE | Bis-methylenedioxyphenyl | 63 ± 4 | Not determined | 28.4 ± 1.0 |
| 1EA | Catechol and methylenedioxyphenyl (unsymmetrical) | 27 ± 2 | Not determined | Not determined |
Data sourced from McClure et al. (2022).
Signaling Pathway
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This process involves the modulation of several key signaling proteins. The diagram below illustrates a simplified proposed signaling pathway for this compound's anticancer activity.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Conclusion
The synthesis of this compound analogues with improved stability is a promising strategy for the development of novel anticancer agents. The protocols outlined in this document provide a framework for the rational design, synthesis, and evaluation of these compounds. By modifying the catechol moieties, it is possible to overcome the metabolic limitations of the parent natural product, paving the way for further preclinical and clinical investigation. The provided data indicates that while some modifications can reduce cytotoxicity, others, such as the unsymmetrical catechol and methylenedioxyphenyl analogue (1EA), retain significant activity. Further studies are warranted to fully characterize the stability and efficacy of these novel this compound analogues.
References
Application Notes and Protocols for the Purification of Rooperol from Hypoxis Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Rooperol, a potent bioactive compound, is derived from its precursor, hypoxoside, found in the corms of Hypoxis species, notably the African potato (Hypoxis hemerocallidea). Hypoxoside itself is biologically inactive and requires enzymatic conversion to the active aglycone, this compound.[1][2][3] This document provides detailed application notes and protocols for the extraction of hypoxoside from Hypoxis plant material, its enzymatic conversion to this compound, and the subsequent purification of this compound. These protocols are intended for research and drug development purposes.
This compound has garnered significant scientific interest due to its diverse pharmacological activities, including potent antioxidant, anti-inflammatory, and anticancer properties.[1][4] Understanding the purification of this compound is crucial for advancing research into its therapeutic potential.
Data Presentation
The following tables summarize quantitative data related to the extraction and content of hypoxoside, the precursor to this compound, from Hypoxis hemerocallidea.
Table 1: Yield of Crude Methanolic Extract from Hypoxis hemerocallidea Corms
| Starting Material | Extraction Method | Yield of Crude Extract (%) | Reference |
| 1 kg fresh corms | Soxhlet extraction with 99.5% methanol | 7.46% | |
| 1.02 g powdered corms | 3 x 100 mL methanol | 27.45% |
Table 2: Hypoxoside Content in Various Hypoxis hemerocallidea Extracts
| Extraction Solvent | Plant Material | Hypoxoside Concentration | Reference |
| Chloroform | Corms | 12.27 µg per 5 mg of extract | |
| Methanol | Lyophilized corms | 10.82 g per 100g of extract | |
| Methanol | Roots | 4.101 x 10⁻⁴ mg/mL | |
| Water | Sun-dried corms | 1.29 g per 100g of extract | |
| Water | Shade-dried corms | 2.79 g per 100g of extract | |
| Water | Microwave-dried corms | 5.85 g per 100g of extract |
Experimental Protocols
The following protocols provide a step-by-step guide for the purification of this compound, starting from the extraction of hypoxoside from Hypoxis hemerocallidea corms.
Protocol 1: Extraction of Hypoxoside from Hypoxis hemerocallidea Corms
This protocol details the extraction of the this compound precursor, hypoxoside, from the corms of Hypoxis hemerocallidea.
Materials:
-
Fresh or dried corms of Hypoxis hemerocallidea
-
Methanol (analytical grade)
-
Waring blender or homogenizer
-
Soxhlet apparatus (optional)
-
Rotary evaporator
-
Freeze-dryer (lyophilizer)
-
Filter paper
Procedure:
-
Preparation of Plant Material:
-
Thoroughly wash fresh Hypoxis hemerocallidea corms to remove any soil and debris.
-
Cut the washed corms into small pieces and homogenize them in a blender. Alternatively, the corms can be freeze-dried and then pulverized into a fine powder.
-
-
Extraction:
-
Maceration: To 1 kg of homogenized fresh corms, add 2.5 liters of 99.5% methanol. Shake the mixture for 24 hours at room temperature. Filter the extract and repeat the extraction process with a fresh 2.5 liters of methanol.
-
Soxhlet Extraction: Place the powdered, dried corms into a thimble and perform a continuous extraction with methanol for 24 hours.
-
-
Concentration:
-
Combine the methanolic extracts from the repeated extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Drying:
-
The resulting concentrated extract will be a dark-brown, powdery residue. For complete removal of residual solvent and water, freeze-dry the extract.
-
-
Storage:
-
Store the dried crude hypoxoside-rich extract in a desiccator at 4°C until further use.
-
Protocol 2: Enzymatic Conversion of Hypoxoside to this compound
This protocol describes the enzymatic hydrolysis of hypoxoside to yield this compound using β-glucosidase.
Materials:
-
Crude hypoxoside-rich extract from Protocol 1
-
β-glucosidase (from almonds or a recombinant source)
-
Citrate-phosphate buffer (pH 5.0)
-
Ethyl acetate (analytical grade)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Dissolve the crude hypoxoside-rich extract in citrate-phosphate buffer (pH 5.0) to a final concentration of 10 mg/mL.
-
Add β-glucosidase to the solution to a final concentration of 100 units/mL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 24 hours with gentle agitation.
-
-
Extraction of this compound:
-
After incubation, terminate the reaction by adding an equal volume of ethyl acetate.
-
Partition the mixture in a separatory funnel. Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with ethyl acetate two more times.
-
-
Washing and Drying:
-
Combine the ethyl acetate extracts and wash with an equal volume of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Concentration:
-
Filter the dried ethyl acetate extract and concentrate it to dryness under reduced pressure using a rotary evaporator.
-
Protocol 3: Purification of this compound by Silica Gel Column Chromatography
This protocol details the purification of this compound from the crude extract obtained after enzymatic conversion.
Materials:
-
Crude this compound extract from Protocol 2
-
Silica gel (60-120 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane and pour it into the chromatography column.
-
Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of ethyl acetate.
-
Adsorb the dissolved sample onto a small amount of silica gel and allow the solvent to evaporate.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in separate test tubes.
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate using a mobile phase of chloroform:methanol:water (70:30:2).
-
Visualize the spots under a UV lamp. This compound should appear as a UV-active spot.
-
-
Pooling and Concentration:
-
Combine the fractions containing pure this compound, as determined by TLC.
-
Concentrate the pooled fractions under reduced pressure using a rotary evaporator to obtain purified this compound.
-
Protocol 4: Crystallization of this compound
This protocol provides a general method for the crystallization of purified this compound.
Materials:
-
Purified this compound from Protocol 3
-
Ethyl acetate (analytical grade)
-
Hexane (analytical grade)
-
Crystallization dish
Procedure:
-
Dissolution:
-
Dissolve the purified this compound in a minimal amount of hot ethyl acetate.
-
-
Inducing Crystallization:
-
Slowly add hexane (as an anti-solvent) to the warm solution until a slight turbidity is observed.
-
-
Crystal Formation:
-
Cover the crystallization dish and allow it to cool slowly to room temperature, and then transfer to 4°C to facilitate crystal formation.
-
-
Isolation and Drying:
-
Collect the this compound crystals by filtration.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualization of Signaling Pathways and Experimental Workflow
Experimental Workflow
Caption: Workflow for the purification of this compound.
Signaling Pathway: this compound-Induced Apoptosis in Cancer Cells
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as an antioxidant and its role in the innate immune system: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transcriptome and proteome of the corm, leaf and flower of Hypoxis hemerocallidea (African potato) | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Rooperol Solubility in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing Rooperol in their experiments, ensuring its proper dissolution in cell culture media is critical for obtaining accurate and reproducible results. Due to its hydrophobic nature, this compound presents solubility challenges that can lead to precipitation and adversely affect experimental outcomes. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address these issues directly.
Troubleshooting Guide
This guide provides a systematic approach to identify and resolve common solubility problems encountered with this compound in cell culture applications.
Issue: this compound precipitates immediately upon addition to cell culture medium.
This is a frequent observation when a hydrophobic compound dissolved in an organic solvent is introduced into an aqueous environment. The drastic change in solvent polarity causes the compound to "crash out" of the solution.
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing high-concentration stock solutions of this compound for use in cell culture.[1][2] Due to its strong solubilizing power for a wide range of organic compounds, it is ideal for hydrophobic molecules like this compound.[1][2]
Q2: What is the recommended concentration for a this compound stock solution?
A2: Based on published literature, stock solution concentrations of 10 mM to 50 mM in 100% DMSO are commonly used.[3] Preparing a high-concentration stock allows for the addition of a small volume to the cell culture medium, minimizing the final concentration of DMSO.
Q3: Why does my this compound precipitate in the cell culture medium even after dissolving it in DMSO?
A3: Precipitation occurs when the concentration of this compound in the final cell culture medium exceeds its solubility limit in the aqueous environment. This can be due to several factors, including a high final concentration of this compound, a high percentage of DMSO in the final medium, or improper mixing techniques that create localized high concentrations.
Q4: How can I avoid this compound precipitation when diluting my stock solution in cell culture media?
A4: To prevent precipitation, it is recommended to:
-
Use pre-warmed media: Always use cell culture media that has been pre-warmed to 37°C.
-
Perform serial dilutions: Instead of adding the highly concentrated stock solution directly to your final volume of media, perform one or more intermediate dilution steps in pre-warmed media.
-
Add dropwise while mixing: Add the this compound stock solution or intermediate dilution slowly and drop-by-drop to the final volume of media while gently vortexing or swirling the tube. This ensures rapid and even dispersion of the compound.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
A5: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity or other off-target effects. Most studies with this compound have used final DMSO concentrations of 0.1% to 0.25%.
Data Presentation
Table 1: Physicochemical Properties and Estimated Solubility of this compound
| Property | Value | Reference |
| Molecular Weight | 282.29 g/mol | |
| Estimated Solubility | ||
| DMSO | ≥ 50 mM | |
| Ethanol | Soluble (qualitative) | |
| Water | Insoluble (qualitative) |
Table 2: Recommended Final Concentrations for Cell Culture Experiments
| Parameter | Recommended Range | Reference |
| This compound Working Concentration | 10 - 100 µM | |
| Final DMSO Concentration | ≤ 0.5% (ideally ≤ 0.25%) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 282.29 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 2.82 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or briefly sonicate to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution in Cell Culture Medium
Objective: To prepare a final concentration of 20 µM this compound with a final DMSO concentration of 0.2%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Procedure:
-
Intermediate Dilution (1:10):
-
Add 90 µL of pre-warmed complete cell culture medium to a sterile microcentrifuge tube.
-
Add 10 µL of the 10 mM this compound stock solution to the tube to create a 1 mM intermediate solution.
-
Gently vortex to mix.
-
-
Final Dilution (1:50):
-
Add 980 µL of pre-warmed complete cell culture medium to a sterile tube.
-
Add 20 µL of the 1 mM intermediate this compound solution to the tube.
-
Gently vortex to mix.
-
-
The final concentration of this compound is 20 µM, and the final concentration of DMSO is 0.2%.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells by modulating several key signaling proteins. The diagram below illustrates a simplified representation of this pathway.
References
Improving the stability of Rooperol in DMSO
Welcome to the Technical Support Center for Rooperol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on improving its stability in Dimethyl Sulfoxide (DMSO) for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a bioactive polyphenol and the aglycone of hypoxoside, a compound isolated from the corms of the Hypoxis hemerocallidea plant, commonly known as the African potato.[1] In research, this compound is primarily investigated for its potent anticancer and antioxidant properties.[2][3][4] It has been shown to induce apoptosis in various cancer cell lines and exhibits significant free radical scavenging activity.[1]
Q2: Why is DMSO a commonly used solvent for this compound?
DMSO is a versatile aprotic solvent capable of dissolving a wide range of polar and non-polar compounds, including polyphenols like this compound which have limited aqueous solubility. For in vitro experiments, such as cell culture-based assays, DMSO is often used to prepare concentrated stock solutions of this compound that can be further diluted in aqueous media to the desired final concentration.
Q3: I've noticed my this compound solution in DMSO changing color to brown. What does this indicate?
A brown discoloration of your this compound solution in DMSO is a common indicator of degradation. Polyphenols, including this compound, are susceptible to oxidation, and this process can be accelerated by factors such as exposure to air (oxygen), light, and elevated temperatures. The color change suggests that the this compound molecule is being oxidized, which can lead to a loss of its biological activity.
Q4: How can I improve the stability of my this compound stock solution in DMSO?
To enhance the stability of this compound in DMSO and minimize degradation, consider the following best practices:
-
Use high-purity, anhydrous DMSO: Residual water in DMSO can contribute to the degradation of dissolved compounds.
-
Prepare fresh solutions: Ideally, this compound solutions should be prepared fresh for each experiment. If storage is necessary, prepare small aliquots to minimize freeze-thaw cycles.
-
Inert gas overlay: Before sealing and storing, flushing the vial with an inert gas like argon or nitrogen can displace oxygen and reduce oxidative degradation.
-
Storage conditions: Store stock solutions at -20°C or -80°C in tightly sealed, light-protected vials.
-
Minimize exposure to light: this compound, like many polyphenols, can be light-sensitive. Use amber vials or wrap vials in aluminum foil.
-
Consider antioxidants: For applications where it will not interfere with the experimental results, adding a small amount of a stabilizing antioxidant like ascorbic acid to the solution can be beneficial.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results with different batches of this compound solution. | Degradation of the this compound stock solution over time. Variability in the preparation of the stock solution. | Prepare fresh stock solutions for each set of experiments. Standardize the protocol for stock solution preparation, including the source and grade of DMSO, and the final concentration. Aliquot the stock solution upon preparation to avoid multiple freeze-thaw cycles. |
| Complete loss of this compound activity in the assay. | Extensive degradation of the this compound stock solution. Incorrect storage of the stock solution. | Discard the old stock solution and prepare a fresh one. Verify storage conditions (temperature, light protection). Visually inspect the solution for significant color change (dark brown or black). |
| Precipitation observed when diluting the this compound-DMSO stock in aqueous media. | The final concentration of this compound exceeds its solubility in the aqueous medium. The final percentage of DMSO is too low to maintain solubility. | Decrease the final concentration of this compound in the assay. Ensure the final DMSO concentration in the culture medium is sufficient to maintain solubility but remains non-toxic to the cells (typically ≤ 0.5%). Perform a solubility test with a range of this compound and DMSO concentrations in your specific culture medium. |
| Vehicle control (DMSO) shows unexpected biological effects. | DMSO concentration is too high, leading to cytotoxicity or other off-target effects. Degradation of DMSO. | Ensure the final concentration of DMSO in the experimental wells is consistent across all treatments and is at a non-toxic level (generally below 0.5%). Use high-quality, sterile-filtered DMSO. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate the this compound powder and anhydrous DMSO to room temperature.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the this compound is completely dissolved. A brief, gentle warming in a 37°C water bath may aid dissolution, but prolonged heating should be avoided.
-
(Optional) To minimize oxidation, gently flush the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term use (within a week), storage at 4°C may be acceptable if validated.
Protocol 2: In Vitro Antioxidant Activity Assessment (DPPH Assay)
Materials:
-
This compound-DMSO stock solution
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound-DMSO stock solution in methanol to achieve a range of final concentrations. Also, prepare serial dilutions of the ascorbic acid positive control.
-
Add a fixed volume of the DPPH solution to each well of a 96-well plate.
-
Add the this compound dilutions and control solutions to the respective wells. Include a blank (methanol only) and a control (methanol with DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound.
Visualizations
Caption: Workflow for the preparation, storage, and experimental use of this compound in DMSO.
Caption: Simplified signaling pathway of this compound-induced apoptosis and cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant activity of this compound investigated through Cu (I and II) chelation ability and the hydrogen transfer mechanism: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the antioxidant activity of African potato (Hypoxis hemerocallidea) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Rooperol's Poor Bioavailability In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the poor in vivo bioavailability of Rooperol. The content is structured in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for this compound's poor bioavailability?
A1: The primary reason for this compound's poor bioavailability is its rapid and extensive first-pass metabolism.[1][2] this compound, a polyphenol with two catechol moieties, is highly susceptible to Phase II conjugation reactions (glucuronidation and sulfation) in the intestine and liver. This rapid metabolic conversion results in the formation of inactive metabolites and significantly reduces the amount of active this compound reaching systemic circulation.[2] While solubility can be a contributing factor for many polyphenols, the primary hurdle for this compound is its metabolic instability.
Q2: What are the main formulation strategies to consider for improving this compound's bioavailability?
A2: Several formulation strategies can be employed to protect this compound from rapid metabolism and enhance its absorption. These include:
-
Nanoformulations: Encapsulating this compound into nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can protect it from enzymatic degradation in the gastrointestinal tract and may facilitate its uptake.[3][4]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can improve its dissolution rate and potentially lead to supersaturation in the gut, which can enhance absorption.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the lymphatic transport of lipophilic compounds like this compound, thereby bypassing the first-pass metabolism in the liver.
-
Prodrugs and Analogues: Chemical modification of the catechol groups in this compound can block the sites of metabolic conjugation. Research has explored creating analogues with more metabolically stable replacements for the catechol rings.
Q3: Are there any commercially available formulations of this compound with improved bioavailability?
A3: Currently, there are no widely marketed pharmaceutical formulations of this compound with clinically proven improved bioavailability. Research in this area is ongoing, focusing on the strategies mentioned above.
Troubleshooting Guides
Issue 1: Low in vivo efficacy despite promising in vitro results.
Problem: You observe potent cytotoxic or anti-inflammatory effects of this compound in cell culture, but these effects are not replicated in animal models.
Possible Cause: This is a classic indicator of poor bioavailability. The concentration of active this compound reaching the target tissues in vivo is likely below the therapeutic threshold due to rapid metabolism.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study in your animal model (e.g., rats or mice) to determine the plasma concentration-time profile of this compound after oral administration. This will provide direct evidence of its bioavailability.
-
Formulation Development: Based on the pharmacokinetic data, select a suitable formulation strategy to protect this compound from first-pass metabolism. Lipid-based formulations are a good starting point to explore lymphatic uptake.
-
In Vitro-In Vivo Correlation (IVIVC): Use in vitro models like Caco-2 cell permeability assays to screen different formulations for their potential to enhance transport and resist metabolism before moving to further in vivo studies.
Issue 2: High variability in animal study results.
Problem: You observe significant inter-individual variation in the therapeutic response or pharmacokinetic parameters in your animal studies.
Possible Cause: High variability can be due to differences in gut microbiota, which can influence the metabolism of polyphenols. It can also be a result of inconsistent formulation performance.
Troubleshooting Steps:
-
Formulation Robustness: Ensure your formulation is robust and reproducible. For example, if using a nanoformulation, consistently monitor particle size, polydispersity index, and encapsulation efficiency.
-
Standardize Animal Conditions: Standardize the diet and fasting state of the animals, as these can influence gastrointestinal physiology and drug absorption.
-
Increase Sample Size: A larger sample size in your animal cohorts can help to statistically manage high variability.
Data Presentation: Expected Outcomes of Formulation Strategies
The following tables outline the expected improvements in key parameters when comparing a novel this compound formulation to unformulated this compound. These tables are intended to guide your data analysis and interpretation.
Table 1: In Vitro Dissolution and Permeability
| Parameter | Unformulated this compound | Expected Outcome with Novel Formulation | Rationale for Improvement |
| Aqueous Solubility (µg/mL) | Low | Increased | Improved wetting and/or amorphization (Solid Dispersion), Encapsulation (Nanoformulation). |
| Dissolution Rate (% dissolved in 30 min) | Slow and incomplete | Faster and more complete | Increased surface area (Nanoformulation), amorphous state (Solid Dispersion). |
| Caco-2 Permeability (Papp, cm/s) | Low to moderate | Increased | Bypassing efflux transporters, protection from cellular metabolism. |
| Efflux Ratio (Papp B-A / Papp A-B) | > 2 | Closer to 1 | Inhibition of efflux transporters by formulation excipients. |
Table 2: In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | Unformulated this compound | Expected Outcome with Novel Formulation | Rationale for Improvement |
| Cmax (ng/mL) | Low | Significantly Increased | Enhanced absorption and/or reduced first-pass metabolism. |
| Tmax (h) | Rapid | May be altered depending on formulation | Faster absorption or controlled release from the formulation. |
| AUC (0-t) (ng*h/mL) | Low | Significantly Increased | Increased overall systemic exposure due to improved absorption and reduced metabolism. |
| Bioavailability (%) | Very Low (<1%) | Significantly Increased | Bypassing first-pass metabolism and enhanced absorption. |
| Half-life (t1/2) (h) | Short | May be prolonged | Protection from metabolism and slower release from the formulation. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To encapsulate this compound in SLNs to protect it from degradation and enhance its oral absorption.
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Organic solvent (e.g., Acetone, Dichloromethane)
-
Purified water
Methodology (Emulsification-Solvent Evaporation Method):
-
Organic Phase Preparation: Dissolve a specific amount of this compound and the solid lipid in the organic solvent.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under vacuum to evaporate the organic solvent.
-
Nanoparticle Formation: As the solvent evaporates, the lipid precipitates, encapsulating the this compound to form SLNs.
-
Purification: Centrifuge the SLN dispersion to remove any unencapsulated this compound and excess surfactant.
-
Characterization: Characterize the SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
Objective: To compare the dissolution profile of a novel this compound formulation with that of the unformulated drug.
Apparatus: USP Dissolution Apparatus 2 (Paddle method).
Dissolution Medium: Simulated Gastric Fluid (SGF, pH 1.2) for the first 2 hours, followed by Simulated Intestinal Fluid (SIF, pH 6.8).
Methodology:
-
Preparation: Fill the dissolution vessels with 900 mL of the dissolution medium maintained at 37 ± 0.5 °C.
-
Sample Introduction: Introduce a sample of the this compound formulation (or unformulated this compound) equivalent to a specific dose into each vessel.
-
Operation: Start the paddle rotation at a specified speed (e.g., 50 rpm).
-
Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 15, 30, 60, 120, 240, 360, and 480 minutes). Replace the withdrawn volume with fresh medium.
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the pharmacokinetic parameters of a novel this compound formulation and unformulated this compound after oral administration in rats.
Animals: Male Sprague-Dawley rats (200-250 g).
Methodology:
-
Fasting: Fast the rats overnight (12 hours) before dosing, with free access to water.
-
Dosing: Administer the this compound formulation or unformulated this compound orally via gavage at a specific dose.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis software.
Visualizations
Caption: Experimental workflow for developing and evaluating novel this compound formulations.
Caption: Simplified pathway of this compound's first-pass metabolism.
References
Technical Support Center: Rooperol and Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for Rooperol to interfere with fluorescence-based assays. The following information offers troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reliability of your experimental data when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with fluorescence-based assays?
A1: this compound is a bioactive polyphenolic compound derived from the corms of the African potato plant, Hypoxis hemerocallidea. Like many phenolic compounds, this compound possesses a chemical structure with conjugated ring systems that can absorb and emit light, a property known as intrinsic fluorescence or autofluorescence. This can lead to interference in fluorescence-based assays by contributing to the background signal or by quenching the fluorescence of the reporter dye.
Q2: What are the primary mechanisms of this compound interference in fluorescence assays?
A2: The two main mechanisms of interference are:
-
Autofluorescence: this compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to artificially high readings and potential false-positive results.
-
Fluorescence Quenching: this compound may absorb the excitation light or the emitted light from your fluorescent probe, resulting in a decreased signal and potentially leading to false-negative results.
Q3: Has the fluorescence spectrum of this compound been characterized?
A3: Yes, the absorption and fluorescence emission spectral data for this compound have been reported. A key study by Laporta et al. (2007) characterized the spectral properties of this compound. While the full spectral data is detailed in the original publication, this information is crucial for designing experiments to minimize interference.[1] Generally, phenolic compounds tend to show fluorescence in the blue to green region of the spectrum.
Q4: What types of fluorescence-based assays are most likely to be affected by this compound interference?
A4: Any assay that relies on a fluorescent readout could potentially be affected. This includes, but is not limited to:
-
Enzyme activity assays with fluorescent substrates.
-
Immunoassays (e.g., ELISA) using fluorescently labeled antibodies.
-
Cell-based assays employing fluorescent reporter proteins (e.g., GFP, RFP).
-
Assays measuring reactive oxygen species (ROS) with fluorescent probes.
-
Nucleic acid quantification with fluorescent dyes.
Q5: How can I determine if this compound is interfering with my assay?
A5: The most direct method is to run proper controls. This includes a "compound-only" control where this compound is added to the assay buffer without the fluorescent reporter or other assay components. An increase in fluorescence in this control indicates autofluorescence. To test for quenching, a control with the fluorescent reporter and this compound can be compared to the reporter alone.
Troubleshooting Guides
Issue 1: High background fluorescence in the presence of this compound.
This is a common indicator of this compound autofluorescence. Follow this guide to diagnose and mitigate the issue.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1. Run a Compound-Only Control | Prepare wells containing only the assay buffer and this compound at the same concentrations used in your experiment. | If these wells show a significant fluorescence signal at your assay's wavelengths, this compound is autofluorescent. |
| 2. Perform a Spectral Scan | If available on your plate reader, perform an excitation and emission scan of this compound in the assay buffer to determine its specific fluorescence profile. | This will identify the peak excitation and emission wavelengths of this compound, allowing you to select alternative fluorophores. |
| 3. Wavelength Selection | Based on the spectral scan, choose a fluorophore for your assay with excitation and emission wavelengths that do not overlap with this compound's fluorescence profile. Red-shifted dyes are often a good choice as autofluorescence from many natural compounds is weaker at longer wavelengths. | Reduced background signal and improved signal-to-noise ratio. |
| 4. Background Subtraction | If changing the fluorophore is not feasible, you can subtract the fluorescence of the "compound-only" control from your experimental wells. | This can correct for the contribution of this compound's autofluorescence, but it may increase variability. |
Issue 2: Reduced fluorescence signal in the presence of this compound.
This may indicate that this compound is quenching the fluorescence of your reporter.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1. Run a Quenching Control | Prepare wells containing your fluorescent reporter at the assay concentration both with and without this compound. | A decrease in the fluorescence of the reporter in the presence of this compound confirms a quenching effect. |
| 2. Check for Inner Filter Effect | Measure the absorbance spectrum of this compound. If its absorbance spectrum overlaps with the excitation or emission wavelength of your fluorophore, an inner filter effect is likely. | Understanding the mechanism of quenching helps in devising a mitigation strategy. |
| 3. Reduce Compound Concentration | If possible, lower the concentration of this compound in your assay to a range where the quenching effect is minimized while still being biologically relevant. | A decrease in the quenching effect. |
| 4. Change the Fluorophore | Select a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of this compound. | Elimination of the inner filter effect and restoration of the expected fluorescence signal. |
Quantitative Data Summary
The following table summarizes the key spectral properties of this compound based on available literature. It is highly recommended to experimentally determine these properties under your specific assay conditions.
| Parameter | Value | Reference |
| Reported Spectral Data | Absorption and fluorescence emission spectra have been obtained. | Laporta et al., 2007[1] |
| Predicted Excitation Range | Likely in the UV to blue range (~300-400 nm), typical for phenolic compounds. | General knowledge of phenolic compounds |
| Predicted Emission Range | Likely in the blue to green range (~400-550 nm), typical for phenolic compounds. | General knowledge of phenolic compounds |
Experimental Protocols
Protocol 1: Determining this compound Autofluorescence
Objective: To quantify the intrinsic fluorescence of this compound under your specific assay conditions.
Materials:
-
This compound stock solution
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Black, clear-bottom microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your experiments.
-
Add a constant volume of each this compound dilution to triplicate wells of the microplate.
-
Include wells with only the assay buffer as a blank control.
-
Set the fluorescence reader to the excitation and emission wavelengths of your primary assay.
-
Measure the fluorescence intensity of each well.
-
(Optional) Perform a full excitation and emission scan of the highest concentration of this compound to determine its spectral profile.
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing this compound-Induced Fluorescence Quenching
Objective: To determine if this compound quenches the fluorescence of your assay's reporter.
Materials:
-
This compound stock solution
-
Fluorescent reporter stock solution (e.g., labeled antibody, fluorescent substrate)
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Black, clear-bottom microplates
Procedure:
-
Prepare a solution of your fluorescent reporter in the assay buffer at the final assay concentration.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In triplicate wells, add a constant volume of the fluorescent reporter solution.
-
To these wells, add the different concentrations of this compound.
-
Include control wells with the fluorescent reporter and buffer instead of this compound.
-
Include blank wells with only the assay buffer.
-
Incubate the plate under the same conditions as your primary assay.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for your reporter.
Data Analysis: Compare the fluorescence of the wells containing the reporter and this compound to the wells containing only the reporter. A concentration-dependent decrease in fluorescence indicates quenching.
Visualizations
Caption: Experimental workflow for identifying this compound interference.
Caption: Troubleshooting logic for this compound fluorescence interference.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
Rooperol Experiments: Technical Support & Troubleshooting Guide
Welcome to the technical support center for Rooperol-related experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with this compound. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your experiments with this compound, from basic handling to complex assay interpretation.
Compound Handling and Preparation
Q1: How should I dissolve this compound and what is the recommended stock solution concentration and storage?
A1: this compound is sparingly soluble in aqueous solutions but can be effectively dissolved in organic solvents.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions for in vitro experiments.
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. For a target concentration of 10 mM, dissolve the appropriate mass of this compound in the calculated volume of DMSO.
-
Ensure complete dissolution by gentle vortexing or brief sonication.
-
-
Storage of Stock Solution:
-
Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
This compound, like many polyphenolic compounds, may be sensitive to light. It is best practice to store solutions in amber vials or tubes wrapped in foil to protect from light.
-
-
Working Solution Preparation:
-
For cell culture experiments, dilute the stock solution in the culture medium to the desired final concentration immediately before use.
-
Crucially, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Q2: I am observing precipitation of this compound in my culture medium. What should I do?
A2: Precipitation of this compound in the aqueous environment of cell culture medium is a common issue that can lead to inconsistent results.
-
Check Final Concentration: You may be exceeding the solubility limit of this compound in the medium. Try working with a lower final concentration.
-
Solvent Concentration: Ensure the final DMSO concentration is not too low, as it helps maintain solubility. However, be mindful of its potential toxicity at higher concentrations.
-
Preparation of Working Solution: Prepare fresh working solutions for each experiment. Do not store diluted this compound in aqueous solutions for extended periods. When diluting the DMSO stock into the medium, add the stock solution to the medium while gently vortexing to ensure rapid and even dispersion.
-
Visual Inspection: Always visually inspect your treatment media for any signs of precipitation before adding it to the cells. If precipitation is observed, do not use the solution.
Cell-Based Assays
Q3: My MTT assay results show an increase in viability at higher concentrations of this compound, which is unexpected. What could be the cause?
A3: This is a known artifact when testing antioxidant compounds like this compound with tetrazolium-based assays (MTT, XTT).
-
Direct Reduction of MTT: this compound, being a polyphenol with antioxidant properties, can directly reduce the MTT reagent to its formazan product, independent of cellular metabolic activity. This leads to a false positive signal, suggesting higher viability.
-
Troubleshooting Steps:
-
Cell-Free Control: Set up control wells containing your complete culture medium, this compound at the same concentrations used in your experiment, and the MTT reagent, but without any cells.
-
Background Subtraction: If you observe a color change in the cell-free wells, this indicates direct MTT reduction. You must subtract the absorbance values of these cell-free controls from your experimental wells.
-
Alternative Viability Assays: If the interference is significant, consider using an alternative viability assay that is less susceptible to interference from reducing compounds. Good alternatives include:
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, a direct indicator of metabolically active cells.
-
LDH Cytotoxicity Assay: Measures the release of lactate dehydrogenase from damaged cells.
-
Trypan Blue Exclusion Assay: A direct count of viable and non-viable cells based on membrane integrity.
-
-
Q4: My Annexin V/PI flow cytometry results for apoptosis are inconsistent or difficult to interpret. What are some common pitfalls?
A4: Inconsistent apoptosis results can stem from several factors, from cell handling to data analysis.
-
Cell Handling:
-
Harsh Detachment: If using adherent cells, avoid harsh trypsinization. Over-trypsinization can damage the cell membrane, leading to false positive PI staining. Consider using a gentler detachment method like scraping or using EDTA-based solutions.
-
Centrifugation Speed: Use a gentle centrifugation speed (e.g., 300 x g) to pellet the cells, as high speeds can cause mechanical damage.
-
-
Staining Protocol:
-
Calcium Requirement: Annexin V binding to phosphatidylserine is calcium-dependent. Ensure your binding buffer contains an adequate concentration of CaCl₂.
-
Reagent Titration: Titrate your Annexin V and PI concentrations to find the optimal staining concentration for your cell type.
-
-
Data Analysis and Gating:
-
Compensation: If using FITC-conjugated Annexin V, be mindful of spectral overlap with other fluorochromes (like GFP if your cells are transfected) and with PI. Always run single-stain controls to set up proper compensation.
-
Gating Strategy: Gate on the whole cell population first based on forward and side scatter to exclude debris. Then, create your quadrant gates for live, early apoptotic, late apoptotic, and necrotic cells based on your unstained and single-stained controls.
-
Quantitative Data Summary
The following table summarizes the reported 50% growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines. Note that experimental conditions such as exposure time and assay type can influence these values.
| Cell Line | Cancer Type | GI50 / IC50 (µM) | Exposure Time | Assay Type | Reference |
| HeLa | Cervical Adenocarcinoma | ~26 | 48 hours | MTT | [1][2] |
| HT-29 | Colorectal Adenocarcinoma | ~83 | 48 hours | MTT | [1][2] |
| MCF-7 | Breast Adenocarcinoma | ~46 | 48 hours | MTT | [1] |
| H460 | Lung Carcinoma | Not specified | Not specified | MTT | |
| A549 | Lung Carcinoma | Not specified | Not specified | MTT |
Experimental Protocols
General Cell Culture and Treatment Protocol
-
Cell Seeding: Seed cells in a suitable microplate (e.g., 96-well for viability assays) at a predetermined optimal density to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare fresh serial dilutions of your this compound stock solution in complete culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assay: Proceed with your chosen endpoint assay (e.g., MTT, Annexin V/PI, Western blot).
Detailed Annexin V/PI Apoptosis Assay Protocol
-
Cell Preparation: After this compound treatment, collect both floating and adherent cells. For adherent cells, use a gentle detachment method.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) working solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.
Detailed Western Blot Protocol for PI3K/Akt Pathway Analysis
-
Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), and other relevant downstream targets (e.g., total and phosphorylated forms of mTOR, GSK3β, or FOXO transcription factors) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Logical Troubleshooting Workflow for Inconsistent Results
Caption: A flowchart to diagnose sources of inconsistent results in this compound experiments.
This compound's Effect on the PI3K/Akt Signaling Pathway
Caption: this compound's influence on the PI3K/Akt signaling pathway.
References
Optimizing Rooperol concentration for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Rooperol concentration in in vitro experiments. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a bioactive compound (a norlignan bis-catechol) that is the aglycone of hypoxoside, a major component isolated from the corms of Hypoxis hemerocallidea, also known as the African potato.[1][2][3][4] In vitro studies have demonstrated its potent antioxidant, anti-inflammatory, and anticancer properties.[5] Its anticancer effects are linked to the induction of cell cycle arrest and apoptosis, involving the activation of caspases and modulation of signaling pathways involving p21, Akt, and Bcl-2. The anti-inflammatory and antioxidant activities are attributed to its ability to scavenge free radicals and modulate the production of reactive oxygen species (ROS) and nitric oxide (NO) in immune cells.
Q2: What is the critical difference between Hypoxoside and this compound for in vitro studies?
A2: Hypoxoside is the inactive glycoside precursor to this compound. For this compound to become biologically active, the glucose subunits of hypoxoside must be cleaved by a β-glucosidase enzyme. This conversion happens in the human gut but will not occur in standard cell culture unless the enzyme is added. Therefore, for in vitro experiments targeting the effects of this compound, it is crucial to use this compound directly, as hypoxoside will be pharmacologically inactive on its own.
Diagram: Conversion of Hypoxoside to this compound
Caption: Enzymatic conversion of inactive hypoxoside to bioactive this compound.
Q3: What are the typical starting concentrations for this compound in cell-based assays?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on published data, here are some suggested ranges:
-
For anticancer/cytotoxicity assays: IC50 values against various cancer cell lines typically range from 10 to 30 µg/mL.
-
For anti-inflammatory and antioxidant assays: A concentration of 20 µg/mL has been effectively used in studies with U937 monocyte-macrophage cells.
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: How should I prepare and store this compound for cell culture experiments?
A4: this compound's catechol structure makes it susceptible to oxidation and redox cycling, which can affect its stability.
-
Solubilization: this compound is typically dissolved in a sterile, cell culture-grade solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.
-
Working Dilution: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. It is advisable to prepare fresh working dilutions from the stock solution for each experiment.
Troubleshooting Guide
Q: Why am I not observing the expected biological effect of this compound?
A: This could be due to several factors:
-
Incorrect Compound: Ensure you are using this compound, the active aglycone, and not its inactive precursor, hypoxoside.
-
Suboptimal Concentration: The concentration may be too low for your specific cell line. It is crucial to perform a dose-response curve (e.g., from 1 µg/mL to 100 µg/mL) to determine the effective concentration range.
-
Compound Degradation: this compound can be unstable in solution. Ensure it has been stored correctly and prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles.
-
Cell Line Resistance: The cell line you are using may be resistant to the effects of this compound. Review literature to see if your cell line has been previously tested.
-
Experimental Duration: The incubation time may be insufficient for the biological effect to manifest. Consider a time-course experiment (e.g., 24h, 48h, 72h).
Q: My cells are showing high levels of non-specific death, even at low this compound concentrations. What could be the cause?
A: Unusually high cytotoxicity can stem from these issues:
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in your final culture medium may be too high. Ensure the final concentration is non-toxic to your cells (typically ≤ 0.1%) and always include a vehicle-only control.
-
Compound Precipitation: If the stock solution is not properly solubilized or if the compound precipitates upon dilution in aqueous culture medium, the resulting crystals can be cytotoxic. Visually inspect the medium for any precipitate after adding this compound.
-
Cell Sensitivity: Your cell line may be particularly sensitive. A thorough cytotoxicity assay, starting from very low concentrations, is necessary to identify a non-lethal working range for mechanistic studies.
Q: I am struggling with poor reproducibility in my experiments. What should I check?
A: Reproducibility issues often trace back to inconsistencies in experimental parameters:
-
Inconsistent Cell State: Use cells from a consistent, low passage number and ensure they are in the logarithmic growth phase at the start of the experiment. Over-confluent or stressed cells can respond differently.
-
Compound Instability: As mentioned, this compound's stability is a key factor. Prepare fresh dilutions from a properly stored stock solution immediately before each experiment.
-
Variable Seeding Density: Ensure that cells are seeded at the exact same density across all wells and experiments. Inconsistent cell numbers will lead to variable results.
Quantitative Data Summary
The following tables summarize concentrations of this compound used in various in vitro studies.
Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines
| Cell Line | Cell Type | Endpoint | Reported Concentration/Value | Citation(s) |
| HeLa | Cervical Adenocarcinoma | IC50 | ~13 - 29 µg/mL | |
| HT-29 | Colon Adenocarcinoma | IC50 | ~13 - 29 µg/mL | |
| MCF-7 | Breast Cancer | IC50 | ~13 - 29 µg/mL | |
| BL6 | Mouse Melanoma | 50% Growth Inhibition | 10 µg/mL | |
| H460 | Lung Carcinoma | GI50 | Data reported in cited study | |
| A549 | Lung Carcinoma | GI50 | Data reported in cited study |
IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.
Table 2: Effective Concentrations of this compound in Functional Assays
| Cell Line | Assay Type | Effect Measured | Effective Concentration | Citation(s) |
| U937 | Anti-inflammatory | Increased ROS & NO Production | 20 µg/mL | |
| U937 | Immune Modulation | Increased Phagocytosis | 20 µg/mL | |
| Rat Liver Homogenates | Antioxidant | Reduced Lipid Peroxidation | Not specified |
Experimental Protocols & Workflows
Protocol 1: Determining Optimal this compound Concentration using MTT Cytotoxicity Assay
This protocol helps establish a dose-response curve to find the IC50 value of this compound for a specific adherent cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (approx. 70-80% confluency) at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from a DMSO stock. Also prepare a 2X vehicle control (containing the same final DMSO concentration) and a "no treatment" control.
-
Cell Treatment: Remove the old medium from the cells and add the 2X this compound dilutions and controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
Diagram: Workflow for Optimizing this compound Concentration
Caption: A streamlined workflow for determining the IC50 of this compound.
Protocol 2: In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)
This protocol measures the effect of this compound on nitric oxide (NO) production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from a prior cytotoxicity assay) for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include controls: untreated cells, cells with LPS only, and cells with this compound only.
-
Incubation: Incubate the plate for 24 hours to allow for NO production.
-
Griess Assay: Collect the cell culture supernatant. Add Griess Reagent to the supernatant, which reacts with nitrite (a stable product of NO) to produce a colored compound.
-
Data Acquisition: Measure the absorbance at ~540 nm.
-
Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-only control.
Diagram: Proposed Anticancer Signaling Pathway of this compound
Caption: this compound induces apoptosis via cell cycle arrest and caspase activation.
References
- 1. Scalable Synthesis and Cancer Cell Cytotoxicity of this compound and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as an antioxidant and its role in the innate immune system: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of the antioxidant activity of African potato (Hypoxis hemerocallidea) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Rooperol degradation products and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rooperol. It focuses on the identification and characterization of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound observed in biological systems?
This compound undergoes rapid and extensive phase II metabolism in the body. The primary degradation products identified are conjugates formed through glucuronidation and sulfation. These metabolites are readily found in plasma, bile, and urine.[1][2] The main types of conjugates that have been characterized in human urine are:
-
Diglucuronides
-
Disulfates
-
Mixed glucuronide-sulfate conjugates [3]
Q2: Is this compound itself typically detected in plasma or urine after administration of its prodrug, hypoxoside?
No, pharmacokinetic studies in both humans and mice have shown that after oral administration of hypoxoside, which is converted to this compound in the colon, this compound itself is generally not detectable in the serum.[1][2] Instead, only its phase II metabolites (glucuronides and sulfates) are found in systemic circulation.
Q3: Are the degradation products of this compound biologically active?
The glucuronide and sulfate conjugates of this compound are generally considered to be non-toxic. However, these inactive metabolites can be converted back to the active, cytotoxic this compound by enzymes like β-glucuronidase, which may be present at elevated levels in certain tumor microenvironments. This suggests a potential for targeted reactivation of the compound at the site of action.
Q4: What are the expected degradation pathways for this compound under forced degradation conditions?
While specific forced degradation studies on this compound are not extensively documented in the available literature, its chemical structure as a polyphenol with catechol moieties suggests susceptibility to degradation under common stress conditions. As a catechol-containing compound, this compound is prone to oxidation, which can lead to the formation of quinone-type structures. Under hydrolytic (acidic and basic) and photolytic stress, degradation of the catechol rings and other structural modifications are also possible.
Troubleshooting Guides
Problem: I am not detecting any this compound in my plasma samples after oral administration of hypoxoside.
-
Explanation: This is an expected finding. This compound is rapidly metabolized, and it is unlikely to be found in its unconjugated form in the bloodstream.
-
Solution: Your analytical method should be designed to detect the expected phase II metabolites: this compound-glucuronides and this compound-sulfates. This may require an enzymatic hydrolysis step to cleave the conjugates and measure total this compound, or a more sophisticated LC-MS/MS method capable of directly measuring the intact conjugates.
Problem: My LC-MS/MS analysis of urine samples shows a complex mixture of peaks that I suspect are this compound metabolites, but I am unable to definitively identify them.
-
Explanation: this compound can form multiple conjugated metabolites (mono- and di-glucuronides, mono- and di-sulfates, and mixed conjugates), leading to a complex chromatogram.
-
Solution:
-
Enzymatic Hydrolysis: Treat a portion of your urine sample with β-glucuronidase and sulfatase enzymes. A significant increase in the this compound peak after hydrolysis confirms the presence of glucuronide and sulfate conjugates.
-
High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements of the parent and fragment ions. This will help in proposing elemental compositions for the metabolites.
-
Tandem MS (MS/MS) Fragmentation: Analyze the fragmentation patterns of the suspected metabolite peaks. Glucuronide conjugates typically show a characteristic neutral loss of 176 Da (the glucuronic acid moiety), while sulfate conjugates show a loss of 80 Da (SO₃).
-
Problem: I am developing a stability-indicating HPLC method for a formulation containing this compound and I am not seeing any degradation peaks after subjecting it to stress conditions.
-
Explanation: The stress conditions (e.g., duration, temperature, reagent concentration) may not have been sufficient to induce degradation. Alternatively, the degradation products may not be detectable at the wavelength you are monitoring.
-
Solution:
-
Intensify Stress Conditions: Gradually increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent). A target degradation of 5-20% is generally recommended for method validation.
-
Use a Photodiode Array (PDA) Detector: A PDA detector will allow you to screen a wide range of wavelengths and identify the optimal wavelength for detecting both the parent compound and any potential degradation products, which may have different UV-Vis absorption maxima.
-
Employ Mass Spectrometry (MS) Detection: Coupling your HPLC to a mass spectrometer is a powerful tool for detecting degradation products, as it does not rely on chromophores.
-
Data Presentation
| Degradation Product/Metabolite | Type | Biological Matrix where Detected |
| This compound-diglucuronide | Phase II Metabolite | Human Urine |
| This compound-disulfate | Phase II Metabolite | Human Urine |
| This compound-glucuronide-sulfate | Phase II Metabolite | Human Urine |
Experimental Protocols
1. Protocol for Identification of this compound Metabolites in Urine by LC-MS/MS with Enzymatic Hydrolysis
This protocol provides a general framework. Optimization of chromatographic and mass spectrometric conditions is essential.
-
Sample Preparation:
-
Centrifuge urine samples to remove particulate matter.
-
To 100 µL of supernatant, add 100 µL of acetate buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase/arylsulfatase enzyme solution.
-
Incubate the mixture at 37°C for 2-4 hours.
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile.
-
Vortex and centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS.
-
Prepare a parallel sample without the enzyme treatment to serve as a control.
-
-
LC-MS/MS System and Conditions (Example):
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from endogenous urine components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Monitor for the specific parent-to-daughter ion transitions for this compound and its potential metabolites. For this compound, this would be determined by infusing a standard. For the metabolites, predicted MRMs based on the addition of glucuronic acid (M-H + 176) and sulfate (M-H + 80) moieties would be monitored.
-
2. Protocol for Forced Degradation Studies of this compound
This protocol outlines the general steps for conducting forced degradation studies to develop a stability-indicating method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified time.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently for a specified time.
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Store the solid drug substance and a solution of the drug at elevated temperatures (e.g., 60-80°C).
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV and fluorescent light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from the stress conditions.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration.
-
Analyze by a suitable HPLC method with a PDA detector to separate and detect the parent drug and all degradation products. An MS detector can be used for peak identification.
-
Mandatory Visualizations
Caption: Metabolic pathway of hypoxoside to this compound and its subsequent phase II metabolism.
Caption: Experimental workflow for the identification of this compound metabolites in urine.
Caption: Logical relationship for forced degradation studies of this compound.
References
- 1. Morphological characterisation of the cell-growth inhibitory activity of this compound and pharmacokinetic aspects of hypoxoside as an oral prodrug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. africaresearchconnects.com [africaresearchconnects.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of Rooperol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale synthesis of Rooperol.
Troubleshooting Guides
This section addresses specific issues that may arise during the key stages of this compound synthesis, based on established scalable protocols.
Wittig Reaction for the Formation of Methyl (E)-3-(di-TBDMS-protected-phenyl)acrylate
Question: I am experiencing low yields in the Wittig reaction between the TBDMS-protected benzaldehyde and methyl (triphenylphosphoranylidene)acetate. What are the potential causes and solutions?
Answer:
Low yields in this Wittig reaction on a large scale can be attributed to several factors. Here is a troubleshooting guide:
-
Issue: Incomplete Ylide Formation. The reaction of triphenylphosphine with methyl bromoacetate to form the phosphonium salt, and its subsequent deprotonation to the ylide, may be inefficient.
-
Solution: Ensure anhydrous reaction conditions as the ylide is sensitive to moisture. Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for complete deprotonation. Monitor the ylide formation by a color change (typically to a yellow or orange suspension).
-
-
Issue: Steric Hindrance. The TBDMS protecting groups on the benzaldehyde derivative can sterically hinder the approach of the Wittig reagent.[1]
-
Solution: While the reaction is generally effective, optimizing the reaction temperature and time may be necessary. Running the reaction at slightly elevated temperatures (e.g., refluxing in THF) for an extended period can help improve yields. Alternatively, for highly hindered systems, a Horner-Wadsworth-Emmons (HWE) reaction could be considered as it often works well with sterically demanding aldehydes.[2]
-
-
Issue: Side Reactions. The aldehyde starting material can be prone to oxidation or polymerization.[1]
-
Solution: Use freshly purified aldehyde for the reaction. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
Issue: Difficult Purification. The triphenylphosphine oxide byproduct can be challenging to remove completely during purification.
-
Solution: After the reaction, most of the triphenylphosphine oxide can be precipitated by concentrating the reaction mixture and triturating with a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. Subsequent column chromatography should be performed carefully to ensure complete separation.
-
DIBAL-H Reduction of the Methyl Ester
Question: The reduction of the methyl ester to the corresponding allylic alcohol with DIBAL-H is not going to completion, or I am observing over-reduction to the alkane. How can I control this step?
Answer:
The reduction of esters with Diisobutylaluminium hydride (DIBAL-H) requires careful control of reaction conditions to achieve the desired alcohol without side reactions.
-
Issue: Incomplete Reaction. Insufficient DIBAL-H or non-optimal reaction temperature can lead to incomplete conversion.
-
Solution: Use a slight excess of DIBAL-H (typically 2.2-2.5 equivalents) to ensure complete reduction. The reaction is usually performed at low temperatures (-78 °C) and allowed to warm slowly to room temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture, especially on a large scale.
-
-
Issue: Over-reduction. Using a large excess of DIBAL-H or running the reaction at higher temperatures for a prolonged time can lead to the formation of the corresponding alkane.
-
Solution: Maintain the reaction temperature at -78 °C during the addition of DIBAL-H.[3] Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly at low temperature with a suitable reagent like methanol or Rochelle's salt solution.
-
-
Issue: Difficult Workup. The aluminum salts formed during the workup can create gelatinous precipitates that complicate extraction.
-
Solution: A common and effective workup procedure is the careful sequential addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stirring at room temperature until two clear layers are formed. This helps to break up the aluminum complexes and facilitates extraction.
-
Palladium-Catalyzed Decarboxylative Coupling
Question: The key Pd-catalyzed decarboxylative coupling step is giving low yields of the desired 1,5-diarylpent-1-en-4-yne product. What are the critical parameters for this reaction?
Answer:
This is a crucial step in the scalable synthesis of this compound, and its success depends on several factors.
-
Issue: Catalyst Inactivity. The palladium catalyst may not be active, or its activity may be diminished.
-
Solution: Ensure the use of a high-quality palladium source (e.g., Pd(PPh₃)₄) and ligand. The reaction is sensitive to air and moisture, so it is critical to degas the solvent and perform the reaction under an inert atmosphere.
-
-
Issue: Inefficient Decarboxylation. The decarboxylation of the propiolic acid derivative may be slow or incomplete.
-
Solution: The addition of a suitable base is crucial. While the original procedure might not explicitly state a base, in many decarboxylative couplings, a base like K₂CO₃ or Cs₂CO₃ can facilitate the reaction.[4] The reaction temperature is also a critical parameter and may require optimization.
-
-
Issue: Side Reactions. Homocoupling of the starting materials or other side reactions can reduce the yield of the desired cross-coupled product.
-
Solution: The choice of solvent can influence the reaction outcome. Solvents like THF or DMF are commonly used. The stoichiometry of the reactants should be carefully controlled.
-
Deprotection of TBDMS Ethers
Question: I am having trouble with the final deprotection of the TBDMS ethers. The reaction is either incomplete or I am seeing degradation of the this compound product.
Answer:
The final deprotection step to yield this compound requires mild conditions due to the sensitive nature of the polyphenol product.
-
Issue: Incomplete Deprotection. The TBDMS groups are sterically hindered and may be resistant to removal under very mild conditions.
-
Solution: While strong acids can cleave TBDMS ethers, they can also cause degradation of the final product. A common and effective reagent is tetra-n-butylammonium fluoride (TBAF) in THF. Ensure a sufficient excess of TBAF is used and allow the reaction to proceed until TLC analysis shows complete removal of the protecting groups. Using a buffered fluoride source like HF-Pyridine can sometimes offer better results.
-
-
Issue: Product Degradation. this compound, being a catechol-containing polyphenol, is susceptible to oxidation, especially under basic or harsh acidic conditions.
-
Solution: Perform the deprotection under an inert atmosphere. The workup should be done quickly, and the product should be isolated as soon as the reaction is complete. It is advisable to use degassed solvents for both the reaction and the workup. The final product should be stored under an inert atmosphere and protected from light.
-
Frequently Asked Questions (FAQs)
Q1: The first total synthesis of this compound by Drewes et al. is mentioned to have a "problematic Csp-Csp3 coupling step." What were the likely challenges with this approach?
A1: While the specific issues are not detailed in the available literature, a Csp-Csp³ coupling in the context of a complex molecule like this compound could present several challenges. These may include the need for harsh reaction conditions, the use of stoichiometric amounts of potentially toxic metals like copper, low yields due to side reactions such as homocoupling, and difficulties in purification. The development of more modern and efficient catalytic methods, such as the Pd-catalyzed decarboxylative coupling, has largely overcome these earlier synthetic hurdles.
Q2: What are the best practices for the purification of the final this compound product on a large scale?
A2: this compound is a polar polyphenolic compound, which can make purification challenging. Column chromatography on silica gel is a standard method. Due to its polarity, a relatively polar mobile phase (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) will be required. It is important to use high-quality silica gel and to perform the chromatography as quickly as possible to minimize potential degradation on the stationary phase. Reverse-phase chromatography (C18) can also be an effective alternative for purifying polar compounds.
Q3: What are the stability and storage considerations for this compound?
A3: this compound, like many polyphenols with catechol moieties, is susceptible to oxidation. It can be sensitive to light, heat, and oxygen. For long-term storage, it is recommended to store solid this compound in an amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C or below). Solutions of this compound should be prepared fresh and used immediately. If storage of a solution is necessary, it should be in a degassed solvent and stored under an inert atmosphere at low temperature, protected from light. The stability of polyphenols is also often pH-dependent, with degradation being more rapid at neutral or basic pH.
Q4: I am having solubility issues with some of the intermediates or the final this compound product. What solvents are recommended?
A4: The protected intermediates in the synthesis are generally soluble in common organic solvents like THF, dichloromethane, and ethyl acetate. The final product, this compound, is a more polar molecule. It will have better solubility in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate. Its solubility in less polar solvents like dichloromethane and hexanes will be limited. For biological assays, DMSO is a common solvent for preparing stock solutions of polyphenols.
Data Presentation
Table 1: Summary of Yields for the Scalable Synthesis of this compound
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1. Wittig Reaction | TBDMS-protected 3,4-dihydroxybenzaldehyde | Methyl (E)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)acrylate | Methyl (triphenylphosphoranylidene)acetate, Toluene, reflux | 95 |
| 2. DIBAL-H Reduction | Methyl (E)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)acrylate | (E)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)prop-2-en-1-ol | DIBAL-H, CH₂Cl₂, -78 °C to rt | 98 |
| 3. Appel Reaction | (E)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)prop-2-en-1-ol | (E)-1-(3-bromoprop-1-en-1-yl)-3,4-bis((tert-butyldimethylsilyl)oxy)benzene | PPh₃, CBr₄, CH₂Cl₂, 0 °C | 93 |
| 4. Pd-Catalyzed Decarboxylative Coupling | (E)-1-(3-bromoprop-1-en-1-yl)-3,4-bis((tert-butyldimethylsilyl)oxy)benzene & 3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)propiolic acid | Protected this compound | Pd(PPh₃)₄, CuI, Et₃N, THF, rt | 85 |
| 5. Deprotection | Protected this compound | This compound | TBAF, THF, 0 °C to rt | 92 |
| Overall Yield | ~65 |
Yields are based on the scalable synthesis protocol and may vary depending on the reaction scale and specific conditions.
Experimental Protocols & Visualizations
Overall Synthetic Workflow
The following diagram illustrates the key steps in the scalable synthesis of this compound.
Caption: Key stages in the scalable synthesis of this compound.
Troubleshooting Logic for Low Yield in Wittig Reaction
This diagram outlines a logical approach to troubleshooting low yields in the Wittig reaction step.
Caption: Troubleshooting workflow for the Wittig reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. organic chemistry - Why does DIBAL-H not reduce esters to alcohols directly? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00339C [pubs.rsc.org]
Technical Support Center: Rooperol Experimental Guidelines
Welcome to the technical support center for Rooperol-related experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges when working with this compound, particularly in preventing its oxidation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What does this indicate?
A change in the color of your this compound solution, often to a pinkish or brownish hue, is a common indicator of oxidation. This compound, as a phenolic compound, is susceptible to degradation upon exposure to oxygen, light, and certain pH conditions. This oxidation can alter its biological activity and lead to inconsistent experimental results.
Q2: What is the optimal solvent for dissolving and storing this compound?
For cell culture experiments, this compound is often dissolved in a small amount of dimethyl sulfoxide (DMSO) to create a stock solution.[1][2] This stock solution is then further diluted in the cell culture medium to the desired final concentration. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Theoretical studies suggest that the stability of this compound conformers increases with the polarity of the solvent.[3]
Q3: How should I store my this compound stock solution to prevent degradation?
To minimize oxidation, this compound stock solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Oxygen: Aliquot the stock solution into smaller, single-use volumes to minimize repeated freeze-thaw cycles and exposure to air. For maximum stability, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.
Q4: What is the recommended pH for working with this compound solutions?
Phenolic compounds are generally more stable in slightly acidic to neutral conditions. While specific data for this compound is limited, it is advisable to maintain the pH of your experimental solutions within a range of 6.0-7.4 to slow down the rate of oxidation.
Troubleshooting Guide: Preventing this compound Oxidation
| Issue | Potential Cause | Recommended Solution |
| Rapid color change of this compound in cell culture medium. | High pH of the medium, exposure to light, presence of oxidizing agents in the serum or medium. | Prepare fresh dilutions of this compound for each experiment. Minimize the exposure of the medium containing this compound to light. Consider using a chemically defined, serum-free medium if compatible with your cell line to reduce variability. |
| Inconsistent IC50 values in cytotoxicity assays. | Degradation of this compound in the stock solution or during the experiment. | Prepare fresh stock solutions regularly. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Ensure consistent timing between the addition of this compound to the cells and the assay readout. |
| Loss of biological activity over time. | Oxidation of the catechol moieties in the this compound structure. | Add a stabilizing agent to your this compound stock solution. Common antioxidants used for phenolic compounds include ascorbic acid or a small amount of a chelating agent like EDTA to sequester metal ions that can catalyze oxidation. However, the compatibility of these agents with your specific experimental setup should be verified. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |
| HeLa | Cervical Adenocarcinoma | ~13-29 | ~42-94 |
| MCF-7 | Breast Adenocarcinoma | ~13-29 | ~42-94 |
| HT-29 | Colorectal Adenocarcinoma | ~13-29 | ~42-94 |
| H460 | Lung Carcinoma | Not specified | Not specified |
| A549 | Lung Carcinoma | Not specified | Not specified |
Data synthesized from multiple sources. Note that IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Cell Culture
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Pipettes and sterile tips
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound in a sterile environment.
-
Dissolve the this compound powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Gently vortex or pipette up and down to ensure the powder is completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight in a CO2 incubator.
-
-
Treatment with this compound:
-
Thaw an aliquot of the this compound stock solution immediately before use.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired treatment period (e.g., 48 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.
Caption: this compound-induced apoptosis signaling pathway.
Caption: this compound-induced cell cycle arrest pathway.
Caption: General experimental workflow for this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as an antioxidant and its role in the innate immune system: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant activity of this compound investigated through Cu (I and II) chelation ability and the hydrogen transfer mechanism: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
Rooperol stability testing according to ICH guidelines
Technical Support Center: Rooperol Stability Testing
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of this compound according to ICH guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for designing a this compound stability study under ICH guidelines?
A1: The initial step is to perform a forced degradation study to understand this compound's intrinsic stability profile. This involves subjecting the drug substance to stress conditions more severe than those used in accelerated stability studies. The goal is to identify potential degradation pathways and to develop and validate a stability-indicating analytical method.
Q2: Which ICH guidelines are relevant for the stability testing of a new drug substance like this compound?
A2: The primary guidelines to follow are:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline provides the core principles for stability testing.
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. This guideline details the requirements for assessing the light sensitivity of the drug.
-
ICH Q2(R1): Validation of Analytical Procedures. This is crucial for ensuring your analytical method is suitable for its intended purpose.
Q3: What are the typical stress conditions for a forced degradation study of this compound?
A3: this compound, as a polyphenol with catechol moieties, is expected to be susceptible to oxidation and pH-dependent degradation. Typical starting conditions for a forced degradation study are outlined in the table below. The aim is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products.
Q4: How do I select a suitable analytical method for this compound stability testing?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and robust choice. The method must be able to separate this compound from its degradation products and any process-related impurities. Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for the identification and characterization of unknown degradation products formed during stress studies.
Q5: What is a "mass balance" calculation in a stability study, and why is it important?
A5: Mass balance is the process of accounting for all the drug substance after degradation. It is calculated by summing the assay value of the parent drug and the levels of all known and unknown degradation products. A good mass balance (typically 95-105%) provides confidence that the analytical method is detecting all major degradation products and that no non-chromophoric or volatile degradants are being missed.
Troubleshooting Guide for this compound HPLC Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) for this compound | 1. Interaction of the phenolic hydroxyl groups with active sites on the silica packing. 2. Mobile phase pH is inappropriate for the analyte. 3. Column degradation. | 1. Use a column with end-capping or a base-deactivated stationary phase. 2. Acidify the mobile phase (e.g., with 0.1% formic acid or phosphoric acid) to suppress the ionization of the phenolic groups. 3. Replace the column and use a guard column. |
| New, Unidentified Peaks Appearing During the Study | 1. Formation of new degradation products. 2. Contamination from solvent, glassware, or the container closure system. 3. Interaction between the drug substance and excipients (in a drug product). | 1. Characterize the new peaks using LC-MS to determine their mass and potential structure. 2. Run a blank injection of the sample diluent to check for solvent-related peaks. 3. Perform compatibility studies with excipients. |
| Loss of Mass Balance (<95%) | 1. Formation of non-UV active or volatile degradation products. 2. Irreversible adsorption of the drug or degradants onto the column. 3. Precipitation of the drug or degradants in the sample solution. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in parallel with the UV detector. 2. Change the mobile phase composition or column chemistry. 3. Ensure complete dissolution of the sample and check for precipitation over time. |
| Inconsistent Retention Times | 1. Fluctuations in column temperature. 2. Inconsistent mobile phase preparation. 3. Pump malfunction or leaks in the HPLC system. | 1. Use a column oven to maintain a constant temperature. 2. Ensure the mobile phase is prepared fresh daily and is well-mixed. 3. Perform system suitability tests and regular maintenance on the HPLC system. |
Data Presentation: Summary of ICH Stress Conditions
The following table summarizes the recommended stress conditions for the forced degradation study of this compound.
| Stress Condition | Typical Reagent/Condition | Duration | Objective |
| Acid Hydrolysis | 0.1 M HCl | Up to 72 hours at 60°C | To test for lability to acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH | Up to 72 hours at 60°C | To test for lability to alkaline conditions. |
| Oxidation | 3% H₂O₂ | Up to 24 hours at room temp. | To test for sensitivity to oxidation. Given the catechol structure, this is a critical test. |
| Thermal Degradation | 80°C (Dry Heat) | Up to 7 days | To evaluate thermal stability in the solid state. |
| Photostability | ICH Q1B specified light source (e.g., Option II: Xenon lamp) | Overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. | To determine if the drug substance is light-sensitive. |
Experimental Protocols
Protocol: Forced Degradation of this compound by Oxidation
-
Sample Preparation:
-
Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This is the stock solution (1 mg/mL).
-
-
Stress Condition Application:
-
Pipette 1 mL of the stock solution into a clean glass vial.
-
Add 1 mL of 3% hydrogen peroxide (H₂O₂) solution.
-
Cap the vial and keep it at room temperature, protected from light.
-
Prepare a control sample by adding 1 mL of water instead of H₂O₂.
-
-
Time Point Sampling:
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot of the stressed sample.
-
Quench the reaction by adding a small amount of a reducing agent like sodium bisulfite, if necessary, or by immediate dilution.
-
Dilute the sample to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
HPLC Analysis:
-
Inject the diluted samples onto a validated stability-indicating HPLC-UV system.
-
Analyze the control and stressed samples.
-
Identify and quantify the amount of this compound remaining and the percentage of each degradation product formed.
-
-
Peak Identification (LC-MS):
-
Inject a concentrated, stressed sample into an LC-MS system to obtain the mass-to-charge ratio (m/z) of the degradation products.
-
Use this information to propose structures for the major degradants.
-
Mandatory Visualizations
This compound Stability Study Workflow
Validation & Comparative
Rooperol vs. Resveratrol: A Comparative Analysis of Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for potent natural antioxidants for therapeutic and research applications, both Rooperol and resveratrol have emerged as significant compounds of interest. Resveratrol, a well-studied stilbenoid found in grapes and other plants, is renowned for its diverse health benefits, largely attributed to its antioxidant properties. This compound, a norlignan dicatechol from the African potato (Hypoxis hemerocallidea), is a lesser-known but powerful antioxidant. This guide provides an objective comparison of the antioxidant activities of this compound and resveratrol, supported by available experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.
Quantitative Antioxidant Activity
The antioxidant capacities of this compound and resveratrol have been evaluated using various in vitro assays. The following tables summarize key quantitative data from these studies. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between different studies.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | IC50 Value (µg/mL) | Source |
| This compound | Not consistently reported in µg/mL; however, studies indicate significant DPPH scavenging activity. | [1] |
| Resveratrol | 15.54 | [2] |
IC50: The concentration of the antioxidant required to scavenge 50% of DPPH radicals. Lower values indicate higher antioxidant activity.
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Compound | IC50 Value (µg/mL) | Source |
| This compound | Data not available in a directly comparable format. | |
| Resveratrol | 2.86 | [2] |
IC50: The concentration of the antioxidant required to scavenge 50% of ABTS radicals. Lower values indicate higher antioxidant activity.
Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay
| Compound | Antioxidant Potential | Source |
| This compound | Demonstrated significantly greater ferric reducing activity than ascorbic acid at similar concentrations (8, 16, and 32 µg/mL). | [1] |
| Resveratrol | Exhibits effective ferric reducing capabilities. | [3] |
FRAP assays measure the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher absorbance changes indicate greater reducing power.
Table 4: Superoxide Radical Scavenging Activity
| Compound | Activity | Source |
| This compound | Significantly scavenged the superoxide anion at pharmacological doses. | |
| Resveratrol | Known to be an excellent scavenger of superoxide radicals. |
Mechanisms of Antioxidant Action
Both this compound and resveratrol exert their antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of cellular antioxidant defense systems.
This compound:
The antioxidant mechanism of this compound is primarily attributed to its dicatechol structure, which allows for the donation of hydrogen atoms to stabilize free radicals. Its ability to chelate transition metal ions, such as copper, may also contribute to its antioxidant activity by preventing the formation of highly reactive hydroxyl radicals.
Resveratrol:
Resveratrol's antioxidant mechanisms are more extensively characterized and include:
-
Direct Radical Scavenging: It can directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).
-
Modulation of Endogenous Antioxidant Enzymes: Resveratrol can upregulate the expression and activity of several key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This is often mediated through the activation of specific signaling pathways.
Signaling Pathways
The modulation of cellular signaling pathways is a critical aspect of the indirect antioxidant activity of these compounds, particularly for resveratrol.
This compound:
The specific signaling pathways through which this compound may enhance endogenous antioxidant defenses are not yet well-elucidated in the currently available scientific literature.
Resveratrol:
Resveratrol is known to influence several key signaling pathways that regulate cellular antioxidant responses:
-
SIRT1 Activation: Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. SIRT1 activation can lead to the deacetylation and subsequent activation of transcription factors that control the expression of antioxidant genes.
-
Nrf2 Pathway Activation: Resveratrol can promote the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for a wide range of antioxidant and detoxification enzymes.
Caption: Resveratrol's antioxidant signaling pathways.
Experimental Protocols
Detailed methodologies for the key antioxidant assays mentioned are provided below.
DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol Outline:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at a characteristic wavelength (typically 517 nm).
-
Various concentrations of the test compound (this compound or resveratrol) are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at the characteristic wavelength.
-
A control sample (without the test compound) and a blank (without DPPH) are also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Caption: DPPH radical scavenging assay workflow.
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant to its colorless neutral form is monitored spectrophotometrically.
Protocol Outline:
-
The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at a characteristic wavelength (typically 734 nm).
-
Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The absorbance is measured after a specific incubation time (e.g., 6 minutes).
-
A control (without the test compound) is also measured.
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Protocol Outline:
-
The FRAP reagent is prepared by mixing acetate buffer, TPTZ solution in HCl, and FeCl₃·6H₂O solution.
-
The FRAP reagent is pre-warmed to 37°C.
-
A baseline reading of the FRAP reagent is taken at a specific wavelength (typically 593 nm).
-
The test compound is added to the FRAP reagent.
-
The absorbance is measured after a specific incubation time (e.g., 4 minutes).
-
A standard curve is generated using a known antioxidant, such as FeSO₄·7H₂O or Trolox.
-
The antioxidant capacity of the sample is expressed as equivalents of the standard.
Conclusion
Both this compound and resveratrol are potent natural antioxidants with significant potential for various applications. Resveratrol is a well-established antioxidant with a deeply understood mechanism of action involving the modulation of key cellular signaling pathways like SIRT1 and Nrf2, leading to enhanced endogenous antioxidant defenses.
This compound demonstrates strong antioxidant activity, in some cases appearing more potent than ascorbic acid in specific assays. Its primary mechanism appears to be direct radical scavenging and metal chelation, though its influence on cellular signaling pathways requires further investigation.
While direct comparative studies are limited, the available data suggests that both compounds are highly effective antioxidants. The choice between this compound and resveratrol for a specific research or therapeutic application may depend on the desired mechanism of action, the specific oxidative stress model, and other pharmacokinetic and pharmacodynamic considerations. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these two promising natural compounds.
References
- 1. Upregulation of endogenous antioxidants and phase 2 enzymes by the red wine polyphenol, resveratrol in cultured aortic smooth muscle cells leads to cytoprotection against oxidative and electrophilic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Evaluation of Total Antioxidant Capacities of Plant Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Effects of Rooperol and Curcumin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a significant contributing factor to a multitude of diseases, including arthritis, cardiovascular disease, and cancer. The scientific community is in a continuous search for novel anti-inflammatory agents with improved efficacy and safety profiles. Among the natural compounds that have garnered considerable attention are Rooperol, a bioactive compound derived from the African potato (Hypoxis hemerocallidea), and Curcumin, the principal curcuminoid found in turmeric (Curcuma longa). This guide provides a comparative overview of the anti-inflammatory properties of this compound and Curcumin, supported by available experimental data, to aid researchers and drug development professionals in their evaluation of these two promising molecules.
Quantitative Comparison of Bioactivity
The following table summarizes the available quantitative data on the inhibitory activities of this compound and Curcumin against key inflammatory targets. It is important to note that the data presented is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
| Target | This compound (IC50) | Curcumin (IC50) | Cell/Assay System |
| COX-1 Inhibition | 29.8 µM | - | Enzyme Assay |
| COX-2 Inhibition | 56.5 µM | 2 µM - 52 µM | Enzyme Assay |
| NF-κB Inhibition | Not Reported | ~18.2 µM (>50 µM in another study) | Luciferase Reporter Assay / DNA Binding Assay |
| TNF-α Production | 10-20 µM (acetate esters) | Concentration-dependent reduction | LPS-stimulated human macrophages / various cell lines |
| IL-6 Production | 10-20 µM (acetate esters) | Concentration-dependent reduction | LPS-stimulated human macrophages / various cell lines |
| IL-1β Production | 10-20 µM (acetate esters) | Concentration-dependent reduction | LPS-stimulated human macrophages / various cell lines |
Key Anti-Inflammatory Mechanisms
Both this compound and Curcumin exert their anti-inflammatory effects through the modulation of multiple signaling pathways. A primary target for both compounds is the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.
This compound's Anti-Inflammatory Signaling
This compound has been shown to inhibit the NF-κB signaling pathway, although the precise IC50 value for this inhibition is not well-documented in publicly available literature.[1] Its derivatives have demonstrated potent inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] Additionally, this compound exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins, key mediators of inflammation.
Curcumin's Anti-Inflammatory Signaling
Curcumin's anti-inflammatory properties are well-documented, with a significant body of research highlighting its potent inhibitory effect on the NF-κB pathway. It has been shown to suppress the activation of IKK, which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the translocation of NF-κB to the nucleus, thereby inhibiting the expression of various pro-inflammatory genes. Curcumin also directly inhibits the activity of COX-2.
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay (for this compound)
-
Enzyme Source: Ovine COX-1 and human recombinant COX-2.
-
Assay Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Procedure:
-
The reaction mixture contains Tris-HCl buffer (pH 8.0), EDTA, and hematin.
-
The enzyme (COX-1 or COX-2) is pre-incubated with the test compound (this compound) for a specified time at room temperature.
-
The reaction is initiated by the addition of arachidonic acid as the substrate.
-
The absorbance is measured at 590 nm.
-
The percentage of inhibition is calculated by comparing the absorbance of the sample with that of the control (without inhibitor).
-
IC50 values are determined from the dose-response curves.
-
NF-κB Luciferase Reporter Assay (for Curcumin)
-
Cell Line: Human embryonic kidney (HEK) 293 cells stably transfected with an NF-κB-luciferase reporter construct.
-
Assay Principle: The assay measures the transcriptional activity of NF-κB. The reporter construct contains multiple copies of the NF-κB binding site upstream of a luciferase gene. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.
-
Procedure:
-
HEK293 cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are pre-treated with various concentrations of Curcumin for 1-2 hours.
-
Inflammation is induced by adding an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
After a further incubation period (typically 6-8 hours), the cells are lysed.
-
Luciferase substrate is added to the cell lysate, and the luminescence is measured using a luminometer.
-
The percentage of inhibition is calculated relative to the stimulated control (cells treated with TNF-α or LPS alone).
-
IC50 values are determined from the dose-response curves.
-
Conclusion and Future Directions
For drug development professionals, both compounds represent promising scaffolds for the design of novel anti-inflammatory agents. Future research should focus on:
-
Direct Comparative Studies: Performing in vitro and in vivo studies that directly compare the anti-inflammatory potency of this compound and Curcumin using standardized assays and models.
-
Pharmacokinetic and Bioavailability Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds to better understand their therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of both this compound and Curcumin to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
By addressing these research gaps, the scientific community can gain a clearer understanding of the relative merits of this compound and Curcumin and accelerate the development of new and effective treatments for inflammatory diseases.
References
A Comparative Analysis of the Cytotoxic Effects of Rooperol and Cisplatin on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of rooperol, a naturally derived bis-catechol, and cisplatin, a cornerstone chemotherapy drug, against various cancer cell lines. While direct comparative studies are limited, this document synthesizes available in vitro data to offer insights into their relative potencies and mechanisms of action.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes, such as cell proliferation. The following tables summarize the reported IC50 values for this compound and cisplatin in several cancer cell lines. It is crucial to note that the IC50 values for cisplatin can vary significantly across studies due to differing experimental conditions. Therefore, this data is presented for an indirect comparison.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Exposure Time (hours) | IC50 (µM)¹ |
| HeLa | Cervical Adenocarcinoma | MTT | 72 | ~6.5 |
| H460 | Lung Carcinoma | MTT | 72 | ~13.1 |
| A549 | Lung Carcinoma | MTT | 72 | ~16.3 |
| HT-29 | Colorectal Adenocarcinoma | MTT | 48 | ~43.0-96.1 |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | ~43.0-96.1 |
¹ this compound IC50 values were converted from µg/mL to µM using a molar mass of 302.32 g/mol .
Table 2: IC50 Values of Cisplatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Exposure Time (hours) | IC50 (µM) |
| HeLa | Cervical Adenocarcinoma | MTT | 48 | 7.7 - 8.93[1][2] |
| HT-29 | Colorectal Adenocarcinoma | MTT | 48 | >100 |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 0.65 - 7.5[3][4] |
| A549 | Lung Carcinoma | ATP | 24 | ~110 |
| BxPC-3 | Pancreatic Adenocarcinoma | SRB | 48 | 5.96 |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | SRB | 48 | 7.36 |
Note: The variability in cisplatin's IC50 values underscores the importance of standardized experimental protocols when comparing cytotoxic agents[5]. Factors such as cell seeding density and the type of viability assay can significantly influence the results.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the reproducible assessment of cytotoxicity.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 30,000 cells/mL) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or cisplatin) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, a sterile MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Sulforhodamine B (SRB) Assay for Cell Cytotoxicity
The SRB assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for the desired duration.
-
Cell Fixation: After treatment, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 1 hour at 4°C.
-
Washing: The plates are washed five times with slow-running tap water and then air-dried.
-
Staining: A 0.4% (w/v) solution of SRB in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 10 minutes.
-
Washing: The plates are quickly rinsed four times with 1% acetic acid to remove any unbound dye and then air-dried.
-
Dye Solubilization: A 10 mM Tris base solution (pH 10.5) is added to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve generated by plotting the percentage of cell survival against the drug concentration.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed mechanisms of action for this compound and cisplatin, highlighting their distinct effects on cancer cell signaling pathways.
Caption: this compound's proposed mechanism of action in cancer cells.
This compound has been shown to induce S-phase cell cycle arrest and endoreduplication in cancer cells. This process is associated with an increase in the levels of p21, pAkt, and pBcl-2. Ultimately, this compound's cytotoxic effects are mediated through the induction of apoptosis, as evidenced by DNA fragmentation and the activation of caspase-3 and/or caspase-7.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Rooperol: A Comparative Guide to siRNA and Alternative Methods
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of methodologies for validating the molecular targets of Rooperol, a cytotoxic agent with anti-cancer properties. We present a hypothetical experimental framework using small interfering RNA (siRNA) and contrast it with other widely used target validation techniques, supported by detailed protocols and data presentation formats.
This compound, the aglycone of hypoxoside found in the African potato (Hypoxis hemerocallidea), has been demonstrated to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][2] Key molecular players implicated in its mechanism of action include the cyclin-dependent kinase inhibitor p21(Waf1/Cip1), the serine/threonine kinase Akt, the anti-apoptotic protein Bcl-2, and the executioner caspases-3 and -7.[1][2][3] Validating that these molecules are direct and essential targets of this compound is a critical step in its development as a potential therapeutic agent. This guide focuses on a hypothetical approach using siRNA to validate p21 as a target and compares this method with other powerful techniques.
Comparative Analysis of Target Validation Methods
The selection of a target validation method depends on various factors, including the specific biological question, the available resources, and the desired level of evidence. Here, we compare siRNA with CRISPR/Cas9, small molecule inhibitors, and overexpression systems.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| siRNA | Post-transcriptional gene silencing by targeted mRNA degradation. | - Rapid and transient knockdown.- High specificity with proper design.- Relatively low cost and technically straightforward. | - Incomplete knockdown is common.- Off-target effects are a concern.- Delivery can be challenging in some cell types. | - Initial screening of potential targets.- Studying the effects of transient gene suppression. |
| CRISPR/Cas9 | Gene editing at the genomic level, leading to permanent knockout. | - Complete and permanent loss of gene function.- High specificity.- Versatile for knockouts, knock-ins, and transcriptional regulation. | - Potential for off-target mutations.- More technically complex and time-consuming to establish stable clones.- Permanent knockout may induce compensatory mechanisms. | - Definitive validation of a target's role.- Creating stable cell lines for long-term studies. |
| Small Molecule Inhibitors | Direct inhibition of protein function (e.g., enzymatic activity). | - Rapid and reversible inhibition.- Dose-dependent effects can be studied.- Can be used in vivo. | - Specificity can be a major issue (off-target inhibition).- Availability of specific inhibitors is limited.- May not distinguish between different isoforms of a protein. | - Validating druggable targets (e.g., kinases).- Probing the function of a protein in a specific time window. |
| Overexpression Systems | Introduction of a gene to produce high levels of the corresponding protein. | - Can rescue a phenotype caused by a drug or genetic knockdown.- Allows for the study of gain-of-function effects. | - Non-physiological levels of protein may lead to artifacts.- Does not directly validate the effect of a compound on the endogenous protein. | - "Rescue" experiments to confirm the specificity of a knockdown or inhibition.- Studying the functional consequences of increased protein activity. |
Experimental Protocols
Hypothetical Protocol: Validating p21 as a Mediator of this compound's Effect using siRNA
This protocol describes how to test the hypothesis that this compound's induction of cell cycle arrest is dependent on p21.
1. siRNA Design and Synthesis:
-
Design two to three independent siRNAs targeting different sequences of the human p21 (CDKN1A) mRNA to minimize off-target effects.
-
Design a non-targeting control siRNA with a scrambled sequence that has no significant homology to the human transcriptome.
-
Synthesize and purify the siRNAs.
2. Cell Culture and Transfection:
-
Culture a cancer cell line responsive to this compound (e.g., HeLa or MCF-7) in the appropriate medium.
-
Seed cells in 6-well plates to reach 50-60% confluency on the day of transfection.
-
Transfect the cells with p21-targeting siRNAs or the non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's instructions. A typical final siRNA concentration is 20-50 nM.
3. Validation of p21 Knockdown:
-
Harvest cells 48 hours post-transfection.
-
Assess p21 mRNA levels by quantitative real-time PCR (qRT-PCR) to confirm transcriptional knockdown.
-
Assess p21 protein levels by Western blotting to confirm protein knockdown.
4. This compound Treatment and Phenotypic Analysis:
-
At 24 hours post-transfection, treat the cells with this compound at its IC50 concentration (previously determined for the specific cell line).
-
Incubate for an additional 24-48 hours.
-
Analyze the cellular phenotype. For example, perform cell cycle analysis by flow cytometry after propidium iodide staining.
5. Data Analysis and Interpretation:
-
Compare the effects of this compound on the cell cycle in cells transfected with non-targeting siRNA versus p21-targeting siRNAs.
-
Expected Outcome for Validation: If p21 is a critical mediator of this compound-induced cell cycle arrest, then the knockdown of p21 should abrogate or significantly reduce the cell cycle arrest phenotype observed in the control cells treated with this compound.
Data Presentation: Expected Quantitative Outcomes
Table 1: Validation of p21 Knockdown by qRT-PCR and Western Blot
| Treatment | Relative p21 mRNA Expression (fold change) | Relative p21 Protein Level (normalized to loading control) |
| Non-targeting siRNA | 1.00 | 1.00 |
| p21 siRNA #1 | 0.25 | 0.15 |
| p21 siRNA #2 | 0.30 | 0.20 |
Table 2: Effect of p21 Knockdown on this compound-Induced G1/S Arrest
| Transfection | Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Non-targeting siRNA | Vehicle | 55 | 30 | 15 |
| Non-targeting siRNA | This compound | 75 | 10 | 15 |
| p21 siRNA #1 | Vehicle | 53 | 32 | 15 |
| p21 siRNA #1 | This compound | 60 | 25 | 15 |
Visualizing Workflows and Pathways
To further clarify the experimental logic and the biological context, the following diagrams are provided.
References
A Head-to-Head Comparison of Rooperol and its Synthetic Analogues in Cancer Cell Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Rooperol, a bis-catechol natural product derived from the African potato (Hypoxis hemerocallidea), has demonstrated promising anticancer properties. However, its clinical potential is hampered by rapid metabolism.[1] This has spurred the development of synthetic analogues designed to improve metabolic stability while retaining or enhancing cytotoxic activity. This guide provides a head-to-head comparison of this compound and its key synthetic analogues, focusing on their cancer cell cytotoxicity, the underlying signaling pathways of the parent compound, and detailed experimental protocols.
Comparative Cytotoxicity of this compound and its Synthetic Analogues
The cytotoxic activity of this compound and its synthetic analogues has been evaluated against several human cancer cell lines. The half-maximal growth inhibitory concentrations (GI₅₀) are summarized in the table below. The analogues feature modifications to the catechol rings, replacing them with phenol or methylenedioxyphenyl groups to potentially enhance metabolic stability.
| Compound | R¹ Group | R² Group | HeLa (GI₅₀, µM) | H460 (GI₅₀, µM) | A549 (GI₅₀, µM) |
| This compound (1AA) | 3,4-dihydroxy (catechol) | 3,4-dihydroxy (catechol) | 18 | 29 | 26 |
| Analogue 1BB | 4-hydroxy (phenol) | 4-hydroxy (phenol) | 33.2 | >50 | >50 |
| Analogue 1CC | 3-hydroxy-4-methoxy | 3-hydroxy-4-methoxy | 21.3 | 42.1 | 39.8 |
| Analogue 1DD | 3,5-dihydroxy | 3,5-dihydroxy | >50 | >50 | >50 |
| Analogue 1EE | 3,4-methylenedioxy | 3,4-methylenedioxy | 45.1 | 30.2 | 28.4 |
| Analogue 1EA | 3,4-dihydroxy (catechol) | 3,4-methylenedioxy | 22.5 | 35.6 | 31.7 |
| Analogue 1EB | 4-hydroxy (phenol) | 3,4-methylenedioxy | 30.1 | 41.2 | 38.9 |
| Analogue 1EG | 3,4-methylenedioxy | 3,5-dimethoxy | 41.2 | >50 | >50 |
Data sourced from "Scalable Synthesis and Cancer Cell Cytotoxicity of this compound and Analogues"[1]
Synthesis of this compound and its Analogues: An Overview
The synthesis of this compound and its analogues is a multi-step process. A general workflow is depicted below. The process begins with commercially available aldehydes, which are converted to the corresponding methyl esters. These esters then undergo reduction to form arylprop-2-ene-1-ols. In parallel, arylpropiolic acids are prepared. The subsequent key step involves a palladium-catalyzed decarboxylative coupling of the arylprop-2-ene-1-ols and arylpropiolic acids to yield the protected this compound analogues. The final step is a deprotection reaction to yield the final compounds.
References
A Comparative Analysis of Rooperol and Other Natural Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
The search for effective and less toxic cancer therapies has led to a growing interest in natural compounds. Among these, Rooperol, a bis-catechol derived from the African potato (Hypoxis hemerocallidea), has demonstrated promising anticancer activities. This guide provides a comparative overview of the efficacy of this compound against other well-researched natural anticancer compounds: curcumin, resveratrol, and quercetin. The comparison is based on available experimental data on their mechanisms of action, and cytotoxic effects on various cancer cell lines.
Comparative Efficacy: A Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound, curcumin, resveratrol, and quercetin against various cancer cell lines as reported in different studies. It is important to note that these values can vary depending on the experimental conditions, including the specific cell line, incubation time, and assay used.
| This compound IC50 Values (µM) | Cancer Cell Line | Reference |
| 13-29 µg/ml | HeLa, MCF7, HT29 | [1] |
| Not specified | U937 | [1] |
| Curcumin IC50 Values (µM) | Cancer Cell Line | Reference |
| 2.07 ± 0.08 | T47D (Breast) | [2] |
| 1.32 ± 0.06 | MCF7 (Breast) | [2] |
| 11.32 ± 2.13 | MDA-MB-231 (Breast) | [2] |
| 18.61 ± 3.12 | MDA-MB-468 (Breast) | |
| 10.26 - 13.31 | SW480, HT-29, HCT116 (Colorectal) |
| Resveratrol IC50 Values (µM) | Cancer Cell Line | Reference |
| 51.18 | MCF-7 (Breast) | |
| 35.05 ± 0.1 | A549 (Lung) | |
| >150 (HT-29), >75 (COLO 201) | HT-29, COLO 201 (Colon) |
| Quercetin IC50 Values (µM) | Cancer Cell Line | Reference |
| 30.8 | MCF-7 (Breast) | |
| 73 | MCF-7 (Breast) | |
| 85 | MDA-MB-231 (Breast) | |
| 40.2 | LoVo (Colon) | |
| 10, 30, 60 | A-549 (Lung) |
Mechanisms of Anticancer Action: Signaling Pathways
Natural compounds exert their anticancer effects by modulating various signaling pathways involved in cell growth, proliferation, and apoptosis.
This compound
This compound has been shown to induce S-phase cell cycle arrest and apoptosis in cancer cells. This is achieved through the modulation of several key signaling proteins. An increase in the levels of p21, a cyclin-dependent kinase inhibitor, leads to cell cycle arrest. Furthermore, this compound treatment results in increased levels of phosphorylated Akt (pAkt) and phosphorylated Bcl-2 (pBcl-2), which are typically associated with cell survival, but in this context, are linked to the induction of endoreduplication, a process that can precede apoptosis. Ultimately, this compound triggers the activation of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Caption: this compound-induced signaling cascade leading to apoptosis.
Curcumin
Curcumin, the active component of turmeric, is known to modulate multiple signaling pathways, making it a pleiotropic anticancer agent. It has been shown to inhibit the Wnt/β-catenin, PI3K/Akt/mTOR, JAK/STAT, and MAPK signaling pathways, all of which are crucial for cancer cell proliferation and survival. By downregulating these pathways, curcumin can induce apoptosis and inhibit tumor growth.
Caption: Curcumin's inhibitory effects on key cancer signaling pathways.
Resveratrol
Resveratrol, a polyphenol found in grapes and other fruits, also exhibits multitargeted anticancer activity. It is known to suppress several signaling pathways, including PI3K/Akt, NF-κB, and Wnt/β-catenin. By inhibiting these pathways, resveratrol can interfere with cancer cell proliferation, survival, and metastasis.
Caption: Resveratrol's modulation of signaling pathways in cancer.
Quercetin
Quercetin, a flavonoid present in many fruits and vegetables, exerts its anticancer effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR, MAPK, and JAK/STAT pathways. Quercetin can also induce apoptosis by activating the p53 tumor suppressor pathway and downregulating anti-apoptotic proteins like Bcl-2.
Caption: Quercetin's multi-faceted impact on cancer cell signaling.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anticancer properties of these natural compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow of the MTT assay for determining cell viability.
Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, curcumin, resveratrol, or quercetin) and incubated for a specific period (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Formazan Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis using Propidium Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Caption: Workflow for cell cycle analysis using propidium iodide.
Protocol:
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and then fixed in ice-cold 70% ethanol to permeabilize the cell membrane.
-
RNase Treatment: The fixed cells are washed and then treated with RNase A to degrade any RNA, ensuring that the propidium iodide (PI) stain only binds to DNA.
-
Propidium Iodide Staining: The cells are then incubated with a staining solution containing PI, a fluorescent intercalating agent that binds to DNA.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for apoptosis detection using Annexin V and PI.
Protocol:
-
Cell Harvesting: Cells are harvested and washed with PBS.
-
Resuspension: The cells are resuspended in Annexin V binding buffer.
-
Staining: Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Incubation: The cells are incubated in the dark at room temperature for a short period.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the identification of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Conclusion
This compound, curcumin, resveratrol, and quercetin are all promising natural compounds with demonstrated anticancer properties. They exert their effects through the modulation of multiple signaling pathways, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. While direct comparative studies are limited, the available data suggest that all four compounds are active against a range of cancer cell lines, with their efficacy being dependent on the specific cancer type and experimental conditions. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in the field of natural product-based cancer drug discovery and development. Further head-to-head comparative studies are warranted to fully elucidate the relative potency and therapeutic potential of these compounds.
References
A Comparative Analysis of Rooperol's Biological Activity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the biological activity of Rooperol in various cancer cell lines. Its performance is objectively compared with other natural compounds, Shikonin and Catechin, which exhibit similar mechanisms of action. The information presented is supported by experimental data from peer-reviewed scientific literature to aid researchers in their exploration of novel anticancer agents.
Comparative Analysis of Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound, Shikonin, and Catechin in various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ | Reference |
| HeLa | Cervical Cancer | 13 - 29 | ~42 - 93 | [1] |
| HT-29 | Colorectal Cancer | 13 - 29 | ~42 - 93 | [1] |
| MCF-7 | Breast Cancer | 13 - 29 | ~42 - 93 | [1] |
| U937 | Histiocytic Lymphoma | Not specified in µg/mL | Not specified | [1] |
| A549 | Lung Carcinoma | Not specified in µg/mL | ~18 | [2] |
| H460 | Lung Carcinoma | Not specified in µg/mL | ~18 |
¹Approximate conversion based on a molecular weight of 310.33 g/mol for this compound.
Table 2: IC50 Values of Shikonin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | ~1.5 | |
| HT-29 | Colorectal Cancer | Not specified | |
| MCF-7 | Breast Cancer | ~2.5 | |
| A549 | Lung Carcinoma | ~3.52 (as µg/mL) | |
| H460 | Lung Carcinoma | Not specified |
Table 3: IC50 Values of Catechin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µmol/L) | Reference |
| HeLa | Cervical Cancer | Not specified | |
| HT-29 | Colorectal Cancer | Not specified | |
| MCF-7 | Breast Cancer | ~150 (as µg/mL) | |
| A549 | Lung Carcinoma | >600 | |
| H460 | Lung Carcinoma | Not specified |
Mechanism of Action: A Comparative Overview
This compound, Shikonin, and Catechin, while structurally distinct, converge on similar signaling pathways to exert their anticancer effects. A primary mechanism involves the modulation of the PI3K/Akt pathway and the induction of the cyclin-dependent kinase inhibitor p21, ultimately leading to apoptosis.
This compound's Signaling Pathway
This compound has been shown to induce cell cycle arrest in the late G1 or early S phase, an event correlated with increased levels of p21. This is often accompanied by the induction of apoptosis, as evidenced by the activation of caspase-3 and/or caspase-7. Furthermore, this compound appears to influence the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.
Caption: this compound's proposed signaling pathway.
Shikonin's Signaling Pathway
Shikonin is a potent inhibitor of the PI3K/Akt/mTOR signaling pathway. By suppressing this pathway, Shikonin promotes apoptosis. It has also been shown to upregulate p21, independent of p53 status, leading to cell cycle arrest.
Caption: Shikonin's proposed signaling pathway.
Catechin's Signaling Pathway
Catechins, particularly epigallocatechin-3-gallate (EGCG), have been shown to inhibit the PI3K/Akt pathway. They also induce the expression of p21, leading to cell cycle arrest. This multifaceted activity contributes to their pro-apoptotic effects in cancer cells.
Caption: Catechin's proposed signaling pathway.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Caption: MTT assay experimental workflow.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
Protocol:
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p21, Bcl-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
A Comparative Analysis of Rooperol and Epigallocatechin Gallate (EGCG) for Researchers and Drug Development Professionals
An in-depth guide to the antioxidant, anti-inflammatory, and anticancer properties of Rooperol and EGCG, supported by experimental data and mechanistic insights.
This guide provides a comprehensive comparison of this compound, a bioactive compound derived from the African potato (Hypoxis hemerocallidea), and Epigallocatechin gallate (EGCG), the major polyphenol in green tea. Both compounds have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in oncology. This document aims to furnish researchers, scientists, and drug development professionals with a detailed, data-driven comparison to inform future research and development efforts.
Core Chemical Structures
This compound is a bis-catechol, while EGCG is a type of catechin, a flavonoid. Their distinct chemical architectures underpin their biological activities.
Comparative Biological Activities
Both this compound and EGCG exhibit a range of similar biological effects, including antioxidant, anti-inflammatory, and anticancer properties. However, the extent and mechanisms of these activities show notable differences.
Antioxidant Activity
Antioxidant capacity is a key feature of both molecules. While direct comparative studies are limited, individual assessments provide valuable insights.
Table 1: Summary of Antioxidant Activity Data
| Compound | Assay | Results | Reference |
| This compound | FRAP (Ferric Reducing Antioxidant Power) | Similar or greater antioxidant potential than ascorbic acid. | [1][2] |
| TEAC (Trolox Equivalent Antioxidant Capacity) | Strong antioxidant capacity. | [3] | |
| EGCG | DPPH (2,2-diphenyl-1-picrylhydrazyl) | 77.2% radical scavenging at 400 μM. | |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | 90.2% radical scavenging at 400 μM. | ||
| FRAP | Effective ferric reducing activity. |
It is important to note that EGCG can also exhibit pro-oxidant activity at high concentrations, a property that may contribute to its anticancer effects.
Anticancer Activity: Cytotoxicity
Both this compound and EGCG have demonstrated cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
Table 2: Comparative Cytotoxicity (IC50 Values) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HeLa | Cervical Cancer | 13 - 29 µg/mL | [4] |
| HT-29 | Colon Carcinoma | 13 - 29 µg/mL | [4] | |
| MCF-7 | Breast Cancer | 13 - 29 µg/mL* | ||
| H460 | Lung Carcinoma | Not specified | ||
| A549 | Lung Carcinoma | Not specified | ||
| EGCG | Panc-1 | Pancreatic Cancer | ~50-100 | |
| MIA PaCa-2 | Pancreatic Cancer | ~50-100 | ||
| BxPC-3 | Pancreatic Cancer | ~50-100 | ||
| HCT15 | Colon Cancer | ~50-100 | ||
| SW480 | Colon Cancer | ~50-100 | ||
| HT-29 | Colon Cancer | ~50-100 | ||
| A549 | Lung Cancer | 28.34 - 60.55 | ||
| H1299 | Lung Cancer | 27.63 | ||
| Jurkat | T-cell Leukemia | 59.7 - 82.8 |
*Note: IC50 values for this compound were reported in µg/mL. The molar mass of this compound is 298.32 g/mol , allowing for conversion to µM.
Mechanisms of Action: Signaling Pathways
The anticancer effects of this compound and EGCG are mediated through the modulation of various intracellular signaling pathways that control cell proliferation, survival, and apoptosis.
This compound Signaling Pathway
This compound's mechanism of action involves the induction of cell cycle arrest and apoptosis. Key molecular players identified include the upregulation of p21, a cell cycle inhibitor, and the activation of caspases, which are critical executioners of apoptosis. This compound has also been shown to influence the PI3K/Akt signaling pathway, a crucial regulator of cell survival.
This compound's anticancer mechanism of action.
EGCG Signaling Pathway
EGCG is known to interact with a multitude of signaling pathways, making its mechanism of action pleiotropic. It has been shown to inhibit key survival pathways such as PI3K/Akt/mTOR and MAPK/ERK, and to suppress the activity of the pro-inflammatory transcription factor NF-κB. Furthermore, EGCG can modulate the JAK/STAT pathway, which is often dysregulated in cancer.
EGCG's multifaceted anticancer mechanisms.
Experimental Protocols
The following are generalized protocols for the key assays mentioned in this guide. Researchers should refer to the specific publications for detailed methodologies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Reagent Preparation : A stock solution of DPPH in methanol or ethanol is prepared and protected from light.
-
Reaction Setup : The test compound (this compound or EGCG) at various concentrations is mixed with the DPPH working solution.
-
Incubation : The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
Measurement : The absorbance of the solution is measured spectrophotometrically at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation : The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagent Preparation : The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a ferric chloride solution.
-
Reaction Setup : The test compound is added to the FRAP reagent.
-
Incubation : The mixture is incubated at 37°C for a specific time (e.g., 4 minutes).
-
Measurement : The absorbance of the blue-colored ferrous-TPTZ complex is measured spectrophotometrically at approximately 593 nm.
-
Calculation : The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant like Trolox or ferrous sulfate.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This colorimetric assay is used to assess cell viability and proliferation.
Workflow of the MTT cytotoxicity assay.
-
Cell Seeding : Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Treatment : The cells are treated with various concentrations of the test compound (this compound or EGCG).
-
Incubation : The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition : MTT solution is added to each well, and the plate is incubated further to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization : A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement : The absorbance is read on a microplate reader at a wavelength of approximately 570 nm.
-
Analysis : Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.
Conclusion and Future Perspectives
Both this compound and EGCG are promising natural compounds with significant antioxidant, anti-inflammatory, and anticancer properties. EGCG's mechanisms of action appear to be more extensively studied and pleiotropic, targeting a wider range of signaling pathways. This compound, while less characterized, demonstrates potent cytotoxicity against several cancer cell lines and warrants further investigation to fully elucidate its therapeutic potential and molecular targets.
This comparative guide highlights the need for direct, head-to-head experimental studies to definitively compare the efficacy and mechanisms of these two compounds. Future research should focus on in vivo studies to assess their bioavailability, safety, and efficacy in preclinical cancer models. Such studies will be crucial in determining their potential for clinical translation as standalone or adjuvant therapies in cancer treatment.
References
Determining the Binding Affinity of Rooperol to p38α MAP Kinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of Rooperol to its target protein, p38α mitogen-activated protein kinase (MAPK). Due to the current lack of publicly available direct experimental binding affinity data (such as K_d_ or K_i_ values) for this compound, this guide utilizes predicted affinity from computational studies and compares it with experimentally determined affinities of other known p38α inhibitors. This comparison offers valuable context for researchers investigating this compound's mechanism of action and its potential as a therapeutic agent.
Introduction to this compound and its Target: p38α MAP Kinase
This compound is a naturally occurring bis-catechol derived from the African potato (Hypoxis hemerocallidea). It has garnered significant interest for its potential anticancer, anti-inflammatory, and antioxidant properties. Research has identified this compound as a novel, allosteric inhibitor of p38α MAP kinase[1]. Unlike many kinase inhibitors that compete with ATP at the enzyme's active site, this compound binds to the D-recruitment site (DRS), an allosteric pocket on the kinase[1]. This mode of inhibition can offer greater selectivity and potentially avoid some of the off-target effects associated with ATP-competitive inhibitors.
The p38α MAP kinase is a key enzyme in cellular signaling, playing a central role in the response to inflammatory cytokines and environmental stress. It is a critical component of a signaling cascade that includes upstream kinases (MAP3Ks and MKK3/6) and a variety of downstream substrates, including other kinases and transcription factors. Dysregulation of the p38α pathway is implicated in a range of diseases, making it a prominent target for drug development.
Comparative Analysis of p38α Inhibitor Binding Affinities
To provide a framework for understanding the potential binding affinity of this compound, the following table compares its predicted binding affinity with the experimentally determined binding affinities of several other p38α inhibitors. These inhibitors represent different classes, including both allosteric and ATP-competitive compounds.
| Compound | Type | Binding Affinity (K_d_ or K_i_) | IC_50_ (p38α) | Method(s) of Determination |
| This compound | Allosteric (DRS) | -6.5 to -7.3 kcal/mol (Predicted) | Not Reported | Computational Docking |
| BIRB 796 (Doramapimod) | Allosteric (DFG-out) | 0.1 nM (K_d_)[2][3][4] | 38 nM | Cellular binding assays, Kinase assays |
| FWCS Peptide | Allosteric (DFG-out) | 0.341 nM (K_d_) | 4.6 nM | Surface Plasmon Resonance (SPR), ELISA |
| SB203580 | ATP-competitive | 17 nM (K_d_), 21 nM (K_i_) | 50 nM | Surface Plasmon Resonance (SPR), Kinase assays |
| UPC-K-005 | Allosteric | Not Reported | 13 µM | Kinase phosphorylation assay |
Note: The binding affinity for this compound is a predicted value from computational modeling and should be interpreted with caution pending experimental validation. K_d_ (dissociation constant) and K_i_ (inhibition constant) are measures of binding affinity, where a lower value indicates a stronger interaction. IC_50_ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and is a measure of potency.
Experimental Protocols
General Protocol for Determining Binding Affinity using Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a powerful, label-free technique for real-time monitoring of biomolecular interactions. The following is a generalized protocol for assessing the binding of a small molecule inhibitor, such as this compound or its analogues, to p38α MAP kinase, based on established methods for other p38α inhibitors.
1. Materials and Reagents:
-
Recombinant human p38α MAP kinase (activated or non-activated)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 sensor chip)
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)
-
Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Small molecule inhibitor stock solution (e.g., in 100% DMSO)
-
A known p38α inhibitor as a positive control (e.g., SB203580)
2. Experimental Procedure:
-
Sensor Chip Preparation and p38α Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface of the sensor chip by injecting a 1:1 mixture of NHS and EDC.
-
Prepare a solution of p38α in the immobilization buffer (e.g., at 20-50 µg/mL). For improved activity of the immobilized protein, a stabilizing ligand can be included during the coupling process.
-
Inject the p38α solution over the activated surface until the desired immobilization level is reached.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without the injection of p38α to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the small molecule inhibitor in running buffer. The final DMSO concentration should be kept constant across all samples (typically ≤ 1%).
-
Inject the different concentrations of the inhibitor over the p38α and reference flow cells at a constant flow rate.
-
Monitor the association of the inhibitor in real-time.
-
After the association phase, switch back to running buffer to monitor the dissociation of the inhibitor.
-
After each cycle, regenerate the sensor surface if necessary using a suitable regeneration solution (e.g., a short pulse of a low pH buffer or a high salt concentration buffer) to remove any bound inhibitor.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the p38α-immobilized flow cell to obtain the specific binding response.
-
Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
From this fitting, the association rate constant (k_on_), dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_ = k_off_ / k_on_) can be determined.
-
Visualizations
Experimental Workflow and Signaling Pathways
To visually represent the processes described, the following diagrams have been generated using the Graphviz DOT language.
Caption: SPR Experimental Workflow for Binding Affinity Determination.
Caption: The p38α MAP Kinase Signaling Pathway and this compound's Site of Action.
References
Safety Operating Guide
Navigating the Safe Disposal of Rooperol: A Guide for Laboratory Professionals
Rooperol, a biologically active polyphenol derived from the corms of Hypoxis hemerocallidea, is noted for its potential anticancer properties. As with any investigational compound, understanding and implementing proper disposal procedures is paramount to ensuring personnel safety and environmental protection. The absence of a specific SDS necessitates a cautious and informed approach to waste management.
Immediate Safety and Handling
Before commencing any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of this compound, including the preparation of waste, should be conducted within a certified chemical fume hood to minimize the risk of inhalation or accidental contact.
General Disposal Protocol for this compound
The following step-by-step guide provides a framework for the safe disposal of this compound waste. This protocol is based on general principles for the disposal of hazardous research chemicals.
-
Waste Identification and Segregation: All materials that have come into contact with this compound must be considered contaminated and segregated as hazardous waste. This includes:
-
Unused or expired pure this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks, and contaminated paper or bench liners).
It is critical to segregate this compound waste from other chemical waste streams to prevent unforeseen hazardous reactions. Consult your institution's chemical hygiene plan for specific segregation guidelines.
-
-
Waste Collection and Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical properties of this compound and any solvents used.
-
The label should prominently display the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Potentially Bioactive," "Handle with Caution").
-
Never overfill a waste container; it should be securely sealed when not in use and before being transported for disposal.
-
-
Disposal Pathway:
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
All this compound waste must be disposed of through your institution's hazardous waste management program. Contact your EHS department to arrange for a pickup.
-
Provide the EHS department with as much information as possible about the waste, including the estimated quantity and any other chemicals present in the waste stream.
-
Understanding Chemical Safety Information
While a specific SDS for this compound is not available, the table below outlines the type of quantitative and safety information that would typically be found in such a document. This serves as a reference for the critical data points necessary for a comprehensive risk assessment and waste management plan.
| Data Category | Information Provided in a Standard SDS |
| Section 2: Hazard(s) Identification | GHS hazard classifications (e.g., acute toxicity, skin corrosion/irritation, carcinogenicity), signal word, hazard statements, and precautionary statements. |
| Section 8: Exposure Controls/Personal Protection | Occupational Exposure Limits (OELs) such as Permissible Exposure Limits (PELs) and Threshold Limit Values (TLVs). Specifications for personal protective equipment (PPE). |
| Section 9: Physical and Chemical Properties | Data on appearance, odor, pH, melting/freezing point, boiling point, flash point, evaporation rate, flammability, vapor pressure, vapor density, relative density, solubility, partition coefficient (n-octanol/water), auto-ignition temperature, and decomposition temperature. |
| Section 11: Toxicological Information | Information on the likely routes of exposure, and the acute and chronic effects of exposure. Numerical measures of toxicity such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%). |
| Section 12: Ecological Information | Data on ecotoxicity (e.g., toxicity to fish, daphnia, and algae), persistence and degradability, bioaccumulative potential, and mobility in soil. |
| Section 13: Disposal Considerations | General and specific disposal recommendations, including information on proper disposal containers, methods of disposal, and any relevant regulations. |
Logical Workflow for Chemical Disposal in the Absence of an SDS
The following diagram illustrates the decision-making process for the proper disposal of a research chemical when a specific Safety Data Sheet is not available.
By adhering to these general safety and disposal procedures, laboratories can mitigate the risks associated with handling this compound and ensure a safe and compliant research environment. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.
Safeguarding Your Research: Essential Protocols for Handling Rooperol
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Rooperol. Adherence to these protocols is mandatory to ensure personal safety and minimize environmental contamination. This compound is classified as a cytotoxic agent and must be handled with the utmost care.
Personal Protective Equipment (PPE) for this compound Handling
All personnel handling this compound in any form (solid or in solution) must use the following personal protective equipment. This is your first and most critical line of defense against exposure.[1][2]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile or latex gloves.[1][3] | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, fluid-resistant, long-sleeved gown with tight-fitting cuffs.[1] | Protects skin and personal clothing from splashes and spills. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from accidental splashes. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form or when there is a risk of aerosolization. | Prevents inhalation of airborne particles. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan for this compound Handling
Engineering Controls: All work involving this compound, especially the preparation of solutions and aliquoting, must be conducted within a certified Class II Biosafety Cabinet (BSC) or a compounding aseptic containment isolator (CACI). These engineering controls are designed to protect both the user and the product.
Procedural Guidance:
-
Preparation: Before beginning any work, ensure the BSC is clean and decontaminated. Gather all necessary materials, including pre-labeled containers, to minimize movement in and out of the cabinet.
-
Handling: Use Luer-lock fittings for all syringes and needles to prevent accidental disconnection and leakage. Employ safe needle-handling practices at all times.
-
Transport: When transporting this compound solutions, use sealed, rigid, and leak-proof secondary containers.
Emergency Procedures: this compound Spill Protocol
In the event of a this compound spill, immediate and correct action is crucial to contain the contamination and prevent exposure.
Workflow for a Minor this compound Spill (<5 mL):
In Case of Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Flush the eyes with copious amounts of water for a minimum of 15 minutes using an emergency eyewash station. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
Disposal Plan for this compound Waste
All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to strict protocols.
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Method |
| Sharps (needles, syringes, vials) | Puncture-resistant, purple-lidded sharps container clearly labeled as "Cytotoxic Waste". | High-temperature incineration by a licensed hazardous waste contractor. |
| Contaminated Solids (gloves, gowns, absorbent pads) | Thick, leak-proof, purple plastic bags or rigid containers labeled "Cytotoxic Waste". | High-temperature incineration by a licensed hazardous waste contractor. |
| Unused this compound Solutions | Original or clearly labeled, sealed container within a secondary containment vessel. | Dispose of as hazardous chemical waste through your institution's environmental health and safety department. |
Key Disposal Principles:
-
Segregation is Mandatory: Never mix cytotoxic waste with general or other types of chemical waste.
-
Proper Labeling: All waste containers must be clearly and accurately labeled with the cytotoxic hazard symbol.
-
Secure Storage: Store cytotoxic waste in a designated, secure area with limited access until it is collected for disposal.
By adhering to these safety protocols, you contribute to a safe and secure research environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and emergency procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
